2-Chloro-5-(trifluoromethyl)pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCYTQLXAIDJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536599 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69034-12-4 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(trifluoromethyl)pyrimidine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Chloro-5-(trifluoromethyl)pyrimidine
CAS Number: 69034-12-4
This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)pyrimidine, a pivotal fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and chemical handling.
| Property | Value | Reference |
| CAS Number | 69034-12-4 | [2] |
| Molecular Formula | C₅H₂ClF₃N₂ | [1] |
| Molecular Weight | 182.53 g/mol | [3] |
| Appearance | White crystalline powder/solid | [1] |
| Melting Point | 48-52 °C | [1] |
| Boiling Point | 222.1 ± 35.0 °C (Predicted) | [1] |
| Density | 1.504 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 71.1 °C (160.0 °F) - closed cup | [2] |
| SMILES String | FC(F)(F)c1cnc(Cl)nc1 | [2] |
| InChI Key | TYCYTQLXAIDJNF-UHFFFAOYSA-N | [3] |
Synthesis and Reactivity
The synthesis of this compound is a critical process for its application as a chemical building block. One common preparative method involves the reaction of 2-chloro-5-nitropyrimidine (B88076) with a trifluoromethylating agent.[1] The presence of the electron-withdrawing trifluoromethyl group and the chlorine atom significantly influences the reactivity of the pyrimidine (B1678525) ring, making the 2-position susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its utility in synthesizing more complex molecules.
Caption: General synthesis workflow for this compound.
The chlorine atom at the 2-position acts as a good leaving group, readily displaced by a variety of nucleophiles such as amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups, a key strategy in the synthesis of active pharmaceutical ingredients and agrochemicals.
Caption: Reactivity of this compound.
Applications in Medicinal Chemistry and Agrochemicals
This compound is a crucial intermediate in the production of various high-value chemical compounds.[4] Its trifluoromethyl group often enhances the metabolic stability and binding affinity of the final product.
-
Pharmaceuticals: It serves as a key building block for the synthesis of antiviral and anticancer agents.[4] The pyrimidine scaffold is a common feature in many biologically active molecules, and the trifluoromethyl moiety can significantly improve pharmacological properties.[5] It has also been used in the synthesis of inhibitors for Legionella pneumophila.[1]
-
Agrochemicals: This compound is an important intermediate in the manufacturing of modern pesticides. It is used in the synthesis of insecticides, herbicides, and fungicides, where the trifluoromethyl group contributes to the efficacy and stability of the active ingredients.[1]
Experimental Protocols
A representative experimental procedure for a chlorination reaction to form a chloro-pyrimidine derivative is detailed below. This protocol is based on the synthesis of a similar compound, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, and illustrates the general principles that can be applied.[6]
Synthesis of a Chloro-Substituted Heterocycle
Objective: To replace a hydroxyl group on a pyrimidine or pyridine (B92270) ring with a chlorine atom using a chlorinating agent.
Materials:
-
2-Hydroxy-5-nitro-3-trifluoromethylpyridine (1 equivalent)
-
Thionyl chloride (SOCl₂) (20 equivalents)
-
N,N-dimethylformamide (DMF) (2 equivalents, catalyst)
-
Ethyl acetate (B1210297) (EA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a reaction vessel containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1 equivalent), slowly add thionyl chloride (20 equivalents) dropwise at room temperature.
-
Add N,N-dimethylformamide (2 equivalents) to the mixture to catalyze the reaction.
-
Heat the reaction mixture to 100°C and stir for 10 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess thionyl chloride.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be used in subsequent reactions without further purification or can be purified by column chromatography if necessary.[6]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| STOT, Single Exposure | H335: May cause respiratory irritation |
Precautionary Statements:
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: Store in a cool, dry place with adequate ventilation, away from incompatible materials such as strong oxidizing agents and strong acids. The recommended storage temperature is -20°C.[2] Containers may explode when heated.[7]
References
- 1. This compound [chembk.com]
- 2. 2-氯-5-(三氟甲基)嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C5H2ClF3N2 | CID 13317019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (69034-12-4) at Nordmann - nordmann.global [nordmann.global]
- 5. mdpi.com [mdpi.com]
- 6. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-(trifluoromethyl)pyrimidine is a pivotal fluorinated heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties, arising from the synergistic effects of the pyrimidine (B1678525) core, a chloro leaving group, and a trifluoromethyl moiety, render it a valuable synthon for the targeted synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, its utility in the development of kinase inhibitors is highlighted, with a focus on its role in the synthesis of p38 MAP kinase inhibitors, thereby offering insights into its application in targeting specific signaling pathways implicated in a variety of diseases.
Physical and Chemical Properties
This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₂ClF₃N₂ | [1] |
| Molecular Weight | 182.53 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 48-52 °C | [1] |
| Boiling Point (Predicted) | 222.1 ± 35.0 °C | [2] |
| Density (Predicted) | 1.504 ± 0.06 g/cm³ | [2] |
| Flash Point | 71.1 °C (closed cup) | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 69034-12-4 | [1] |
| InChI | 1S/C5H2ClF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H | [1] |
| InChIKey | TYCYTQLXAIDJNF-UHFFFAOYSA-N | [1] |
| SMILES | FC(F)(F)c1cnc(Cl)nc1 | [1] |
Synthesis and Purification
Synthetic Pathway
A common synthetic route to this compound involves the chlorination of a pyrimidine precursor, such as 5-(trifluoromethyl)pyrimidine-2,4-diol. The diol is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis from 5-(Trifluoromethyl)uracil
This protocol outlines the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine, a closely related and often co-produced compound, from which the target molecule can be derived. The synthesis starts from the trifluoromethylation of uracil (B121893).
Step 1: Trifluoromethylation of Uracil to form 5-Trifluoromethyluracil (5-TFU)
-
In a suitable reaction vessel, suspend uracil in water.
-
Add sodium trifluoromethanesulfinate (CF₃SO₂Na) and an organic peroxide (e.g., tert-butyl hydroperoxide) to the suspension.[3]
-
The reaction temperature is maintained between 40-100 °C after the addition of the peroxide solution.[3]
Step 2: Chlorination of 5-Trifluoromethyluracil (5-TFU)
-
The resulting 5-TFU can be isolated or used directly in the next step.
-
React the 5-TFU with phosphoryl chloride (POCl₃) to yield 2,4-dichloro-5-trifluoromethyl-pyrimidine.[3]
Further selective reduction or substitution reactions can then be employed to obtain this compound.
Purification Protocol: Recrystallization
Purification of the crude product can be achieved by recrystallization. While a specific protocol for this exact compound is not detailed in the provided search results, a general procedure for similar compounds is as follows:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Spectroscopic Analysis
Table 3: Predicted and Analogous Spectroscopic Data
| Technique | Predicted/Analogous Data | Reference (for analogous pyridine (B92270) compound) |
| ¹H NMR | Aromatic protons expected in the δ 8.5-9.0 ppm range. | [4] |
| ¹³C NMR | Aromatic carbons and the CF₃ carbon signal are characteristic. | [5] |
| ¹⁹F NMR | A singlet for the CF₃ group is expected. | [6] |
| Mass Spec (EI) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. | [7] |
| FT-IR | C-Cl, C-F, and aromatic C-H and C=N stretching vibrations. | [6] |
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by the susceptibility of the C2-chloro substituent to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group activates the chlorine atom for displacement by a wide range of nucleophiles, including amines, alcohols, and thiols.
This reactivity is the cornerstone of its application in drug discovery, particularly in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Role in the Synthesis of p38 MAP Kinase Inhibitors
This compound serves as a key starting material for the synthesis of inhibitors targeting the p38 mitogen-activated protein (MAP) kinase signaling pathway. The p38 MAP kinase is a central node in cellular stress responses and inflammation.
The general synthetic strategy involves the nucleophilic substitution of the 2-chloro group with a suitable amine-containing pharmacophore. This reaction is often the initial step in building a more complex molecule designed to fit into the ATP-binding pocket of the p38 kinase.
Caption: Synthesis of p38 MAP Kinase inhibitors.
Experimental Protocol: Nucleophilic Substitution with an Amine
The following is a general protocol for the reaction of a chloro-pyrimidine with an amine nucleophile, which can be adapted for this compound.
-
To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide, dioxane, or isopropanol), add the desired amine nucleophile (1.0-1.2 equivalents).
-
Add a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.5-2.0 equivalents) to the reaction mixture to scavenge the HCl generated.
-
Heat the reaction mixture to an appropriate temperature (typically ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Safety and Handling
This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
Table 4: Hazard and Safety Information
| Category | Information | Reference |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water.), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1] |
| Storage | Store at -20°C. | [1] |
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a versatile and valuable building block for the synthesis of biologically active molecules, particularly kinase inhibitors. Its well-defined reactivity, centered on nucleophilic aromatic substitution, allows for the systematic and efficient generation of diverse chemical libraries for drug discovery programs. A thorough understanding of its physical, chemical, and safety properties, as outlined in this guide, is essential for its effective and safe utilization in the research and development of novel therapeutics.
References
- 1. This compound 96 69034-12-4 [sigmaaldrich.com]
- 2. Amide-based inhibitors of p38alpha MAP kinase. Part 2: design, synthesis and SAR of potent N-pyrimidyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 4. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]
- 5. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]
- 6. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
2-Chloro-5-(trifluoromethyl)pyrimidine molecular weight and formula
For researchers and professionals in drug development, 2-Chloro-5-(trifluoromethyl)pyrimidine is a key building block in the synthesis of a variety of pharmaceutical compounds. A precise understanding of its fundamental chemical properties is essential for its effective application in medicinal chemistry and organic synthesis. This document provides a concise summary of its molecular formula and weight.
The empirical and molecular formula for this compound is C5H2ClF3N2[1][2][3]. Its molecular weight is 182.53 g/mol [1][2][4].
| Property | Value | Source |
| Molecular Formula | C5H2ClF3N2 | [1][2][3] |
| Molecular Weight | 182.53 g/mol | [1][2][4] |
| IUPAC Name | This compound | [1] |
| CAS Number | 69034-12-4 | [1][2] |
As a language model, I am unable to provide an in-depth technical guide, experimental protocols, or visualizations such as signaling pathways or experimental workflows. The information provided here is based on publicly available data.
References
Synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-(trifluoromethyl)pyrimidine is a crucial building block in the synthesis of numerous agrochemicals and pharmaceuticals. Its trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity to target proteins. This document provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols and quantitative data to facilitate laboratory application. The synthesis routes are also visualized to provide a clear understanding of the chemical transformations.
Introduction
The synthesis of fluorinated organic compounds, particularly those containing the trifluoromethyl group, is of significant interest in medicinal and agricultural chemistry. This compound serves as a key intermediate for a variety of commercial products, including high-efficiency insecticides, herbicides, and fungicides.[1][2] This guide details the most common and effective methods for its preparation, focusing on pathways starting from 3-picoline and 3-trifluoromethylpyridine.
Synthesis Pathways
There are two principal strategies for the synthesis of this compound, primarily differing in the starting material and the sequence of chlorination and fluorination steps.
-
From 3-Picoline: This is a widely used industrial method that involves the transformation of the methyl group into a trichloromethyl group, followed by a halogen exchange (Halex) reaction.[1]
-
From 3-Trifluoromethylpyridine: This approach involves the direct chlorination of the pyridine (B92270) ring, which already possesses the trifluoromethyl group.[3][4]
Below is a detailed examination of these pathways.
Pathway 1: Synthesis from 3-Picoline
This multi-step synthesis is a robust method that begins with the readily available starting material, 3-picoline. The overall transformation is as follows:
Caption: Multi-step synthesis of this compound from 3-picoline.
Step 1: Oxidation of 3-Picoline to 3-Picoline-N-oxide
-
Methodology: To a solution of 3-picoline in a suitable solvent such as acetic acid, an oxidizing agent like hydrogen peroxide is added portion-wise while maintaining the temperature below 60°C. The reaction is monitored by TLC until the starting material is consumed. The product is then isolated by neutralization and extraction.
Step 2: Chlorination of 3-Picoline-N-oxide to 2-Chloro-5-methylpyridine
-
Methodology: 3-Picoline-N-oxide is treated with a chlorinating agent such as benzoyl chloride. The reaction mixture is heated, and upon completion, the product is isolated. This step can produce an isomeric mixture of 2-chloro-3-methylpyridine (B94477) and 2-chloro-5-methylpyridine, which can be carried forward to the next step without separation.[1]
Step 3: Radical Chlorination of 2-Chloro-5-methylpyridine
-
Methodology: 2-Chloro-5-methylpyridine is dissolved in a solvent like o-dichlorobenzene. A radical initiator, such as azobisisobutyronitrile (AIBN), is added, and chlorine gas is bubbled through the solution at a temperature of 120-140°C for 18-20 hours.[1] The progress of the reaction is monitored by GC. After completion, the solvent is removed under reduced pressure, and the crude product is purified.
Step 4: Fluorination of 2-Chloro-5-(trichloromethyl)pyridine
-
Methodology: The trichloromethyl intermediate is fluorinated using a suitable fluorinating agent. Anhydrous potassium fluoride (B91410) (KF) is a common choice, often in the presence of a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) in a solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] The mixture is heated under reflux for 5-7 hours.[1] The final product is isolated by distillation or column chromatography.
| Step | Reactants | Reagents | Conditions | Yield | Purity | Reference |
| 3 | 2-Chloro-5-methylpyridine, Chlorine | AIBN, o-dichlorobenzene | 120-140°C, 18-20 h | 82.7% (of 2-chloro-5-trichloromethylpyridine) | Not specified | [1] |
| 4 | 2-Chloro-5-(trichloromethyl)pyridine, Anhydrous KF | CTAB, DMSO | Reflux, 5-7 h | Not specified | Not specified | [1] |
Pathway 2: Synthesis from 3-Trifluoromethylpyridine
A more direct route involves the chlorination of 3-trifluoromethylpyridine. This can be achieved through various methods, including vapor-phase and liquid-phase chlorination.
Caption: Direct synthesis of this compound from 3-trifluoromethylpyridine.
Vapor-Phase Catalytic Chlorination
-
Methodology: 3-Trifluoromethylpyridine and chlorine gas are passed through a heated catalyst bed.[3] The reaction temperature is maintained between 220-360°C.[3] Various catalysts can be employed, including fluorides, oxides, hydroxides, or carbonates of magnesium, calcium, and barium, as well as supported palladium catalysts.[3] Molecular sieves such as ZSM-5, 5A, β, and 13X have also been reported as effective catalysts.[5][6] The product is collected after cooling and condensation.
Liquid-Phase Photochemical Chlorination
-
Methodology: 3-Trifluoromethylpyridine is dissolved in an inert solvent like carbon tetrachloride. The solution is irradiated with ultraviolet (UV) light while chlorine gas is introduced.[4] The reaction can be carried out at temperatures ranging from 0°C to 100°C.[4] Alternatively, a free-radical initiator can be used instead of or in addition to UV radiation.[4]
| Method | Reactants | Catalyst/Conditions | Temperature | Yield | Reference |
| Vapor-Phase Chlorination | 3-Trifluoromethylpyridine, Chlorine | Thermal (no catalyst) | >380°C | 67% | [3][6] |
| Vapor-Phase Catalytic Chlorination | 3-Trifluoromethylpyridine, Chlorine | ZSM-5, 5A, β, or 13X molecular sieves | 150-350°C | Not specified | [6] |
| Vapor-Phase Catalytic Chlorination | 3-Trifluoromethylpyridine, Chlorine | Mg, Ca, Ba salts or supported Pd | 220-360°C | Not specified | [3] |
| Liquid-Phase Photochemical Chlorination | 3-Trifluoromethylpyridine, Chlorine | UV radiation, CCl4 | 0-100°C | Not specified | [4] |
Purification and Characterization
The final product, this compound, is typically purified by distillation, recrystallization, or column chromatography.[1] Characterization is performed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and substitution pattern.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
Conclusion
The synthesis of this compound can be efficiently achieved through multiple synthetic routes. The choice of pathway often depends on the availability of starting materials, scalability, and economic considerations. The methods detailed in this guide, derived from established literature and patents, provide a solid foundation for researchers and professionals in the field to produce this valuable intermediate. The provided experimental conditions and quantitative data serve as a practical starting point for laboratory synthesis.
References
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 3. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-chloro-5-(trifluoromethyl)pyrimidine, a crucial intermediate in the development of pharmaceutical and agrochemical agents. This document details the necessary starting materials, key chemical transformations, and experimental protocols, supported by quantitative data and visual representations of the synthetic pathways.
Executive Summary
The synthesis of this compound is most effectively achieved through a multi-step process commencing with readily available pyrimidine (B1678525) precursors. The principal strategy involves the initial formation of a trifluoromethylated pyrimidine ring system, followed by controlled chlorination and subsequent selective transformation to yield the final product. This guide focuses on the most prevalent and practical synthetic route, which originates from uracil (B121893). The key stages of this pathway are:
-
Trifluoromethylation of Uracil: Introduction of a trifluoromethyl group at the C5 position of the uracil ring to form 5-(trifluoromethyl)uracil (B1200052) (5-TFU).
-
Chlorination of 5-(Trifluoromethyl)uracil: Conversion of the dihydroxy pyrimidine (uracil) moiety of 5-TFU into a dichlorinated intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786).
-
Selective Transformation of 2,4-dichloro-5-(trifluoromethyl)pyrimidine: Regioselective removal or substitution of the chlorine atom at the C4 position to yield the target molecule, this compound.
This guide will provide a detailed examination of each of these steps, including alternative starting materials and methodologies where applicable.
Synthetic Pathways and Starting Materials
The primary and most economically viable route to this compound begins with uracil. An alternative, though less common, pathway can be initiated from 5-iodouracil (B140508).
Diagram of the Primary Synthetic Pathway
Caption: Primary synthetic route to this compound.
Step 1: Trifluoromethylation of Uracil
The introduction of the trifluoromethyl group onto the pyrimidine ring is a critical first step. The most common method involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as Langlois' reagent.
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)uracil (5-TFU)
Materials:
-
Uracil
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) (optional catalyst)
-
Water
Procedure:
-
In a reaction vessel, dissolve uracil in water.
-
Add sodium trifluoromethanesulfinate to the solution.
-
If using a catalyst, add a catalytic amount of iron(II) sulfate heptahydrate.
-
Slowly add an aqueous solution of tert-butyl hydroperoxide to the mixture.
-
Heat the reaction mixture to a temperature between 40-100°C. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the ratio of uracil to 5-TFU is satisfactory (e.g., ≤ 3:97)[1].
-
Upon completion, the reaction mixture is cooled, and the product, 5-(trifluoromethyl)uracil, can be isolated by filtration and purified by recrystallization.
| Parameter | Value | Reference |
| Starting Material | Uracil | [1] |
| Reagent | Sodium trifluoromethanesulfinate | [1] |
| Oxidant | tert-Butyl hydroperoxide | [1] |
| Solvent | Water | [1] |
| Temperature | 40-100 °C | [1] |
| Catalyst (optional) | FeSO₄ | [2] |
| Typical Yield | Modest to excellent | [2] |
Step 2: Chlorination of 5-(Trifluoromethyl)uracil
The conversion of the hydroxyl groups of the uracil ring to chlorine atoms is achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Materials:
-
5-(Trifluoromethyl)uracil (5-TFU)
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional, to enhance reactivity)
-
Diisopropylethylamine (DIPEA) or other tertiary amine base
-
An inert solvent such as toluene (B28343) or xylene (optional)
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, place 5-(trifluoromethyl)uracil.
-
A mixture of phosphorus oxychloride and a tertiary amine (like DIPEA) is often used[1]. In some protocols, phosphorus pentachloride is added to the phosphorus oxychloride to create a more potent chlorinating mixture.
-
The mixture is heated to reflux (typically 95-110°C) for several hours (e.g., 1-2 hours)[3].
-
The progress of the reaction is monitored by TLC or HPLC.
-
After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully quenched with ice-water and the product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The organic layer is washed, dried, and the solvent is evaporated to yield crude 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which can be purified by distillation or chromatography.
| Parameter | Value | Reference |
| Starting Material | 5-(Trifluoromethyl)uracil | [1] |
| Chlorinating Agent | POCl₃ | [1] |
| Additive (optional) | PCl₅ | |
| Base | Tertiary amine (e.g., DIPEA, triethylamine) | [1][3] |
| Temperature | 95-110 °C | [3] |
| Reaction Time | 1-2 hours | [3] |
| Typical Yield | High | [3] |
Alternative Starting Material: 5-Iodouracil
An alternative route to the dichloro-intermediate starts from 5-iodouracil[3]. This method involves an initial chlorination of 5-iodouracil with phosphorus oxychloride to give 2,4-dichloro-5-iodopyrimidine, followed by a trifluoromethylation reaction using a reagent like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of a copper catalyst[3].
Step 3: Selective Transformation to this compound
This final step is crucial for obtaining the desired product and requires careful control of reaction conditions to ensure regioselectivity. The chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution and reduction than the chlorine at the C2 position, especially with an electron-withdrawing group like trifluoromethyl at the C5 position.
Method 1: Selective Catalytic Hydrogenation (Dechlorination)
Catalytic hydrogenation can be employed to selectively remove the C4-chloro group.
Experimental Protocol: Selective Hydrogenation
Materials:
-
2,4-Dichloro-5-(trifluoromethyl)pyrimidine
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
A hydrogen chloride acceptor (base) such as triethylamine (B128534) or sodium acetate
-
An inert solvent such as ethanol, ethyl acetate, or methanol
-
Hydrogen gas
Procedure:
-
Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine in a suitable solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst and the hydrogen chloride acceptor.
-
The vessel is purged with hydrogen gas and then pressurized with hydrogen.
-
The reaction is stirred at room temperature or slightly elevated temperature until the uptake of one equivalent of hydrogen ceases.
-
The reaction progress is monitored by GC-MS or LC-MS to ensure selective removal of only one chlorine atom.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or chromatography to yield this compound.
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
| Catalyst | Pd/C | |
| H₂ Acceptor | Triethylamine or other base | |
| Solvent | Ethanol, Ethyl Acetate | |
| Pressure | Atmospheric or slightly elevated | |
| Temperature | Room temperature |
Method 2: Selective Nucleophilic Substitution
The higher reactivity of the C4-chloro position can be exploited by using specific nucleophiles. For instance, reaction with a tertiary amine can lead to selective substitution at the C2 position, which is not the desired outcome for this synthesis. However, under controlled conditions with other nucleophiles, selective C4 substitution can be achieved. Subsequent removal of the newly introduced group would then be necessary, making this a less direct route than selective hydrogenation. The regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines is highly dependent on the nucleophile, solvent, and temperature.
Logical Workflow for Synthesis and Decision Making
Caption: Decision workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a well-defined process that relies on the sequential trifluoromethylation of uracil, followed by chlorination to a dichloro-intermediate, and culminating in a selective transformation to the final product. Careful control of reaction conditions in each step, particularly the final selective dechlorination or substitution, is paramount to achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the fields of medicinal and agricultural chemistry to successfully synthesize this valuable chemical intermediate. Further optimization of each step may be possible depending on the specific laboratory or industrial scale and available resources.
References
An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-(trifluoromethyl)pyrimidine is a pivotal building block in contemporary medicinal and agricultural chemistry. The strategic placement of a chlorine atom at the 2-position and a potent electron-withdrawing trifluoromethyl group at the 5-position imparts a unique reactivity profile, making it a versatile substrate for a range of chemical transformations. This guide provides a comprehensive overview of its reactivity, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in synthetic chemistry and drug discovery programs.
Introduction
The pyrimidine (B1678525) scaffold is a ubiquitous motif in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this compound has emerged as a highly valuable intermediate for the synthesis of novel therapeutic agents and agrochemicals. Its reactivity is primarily dictated by the electron-deficient nature of the pyrimidine ring, further accentuated by the trifluoromethyl group, which activates the C2-position for nucleophilic attack and palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids. This reaction typically proceeds in high yields under mild conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 15 min (MW) | 71 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | 85 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DME | 90 | 16 | 78 |
| 4 | 2-Furylboronic acid | Pd₂(dba)₃/XPhos (1) | K₃PO₄ | Toluene | 110 | 8 | 92 |
Yields are based on isolated products. MW denotes microwave irradiation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (4 mL) and 2 M aqueous potassium carbonate (2 mL), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is added.[2] The reaction mixture is degassed with argon for 10 minutes and then heated to 100 °C under microwave irradiation for 15 minutes. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-5-(trifluoromethyl)pyrimidine.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the synthesis of 2-amino-5-(trifluoromethyl)pyrimidine derivatives through the palladium-catalyzed coupling of this compound with primary or secondary amines.[3] This reaction is highly versatile and tolerates a wide range of functional groups.[4]
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Toluene | 100 | 18 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 90 | 12 | 91 |
| 3 | Benzylamine | PdCl₂(dppf) (2) | - | K₃PO₄ | THF | 80 | 24 | 85 |
| 4 | n-Hexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS | Toluene | 110 | 16 | 79 |
Yields are based on isolated products.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A flame-dried Schlenk tube is charged with this compound (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.02 mmol).[5] The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is stirred at 100 °C for 18 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired 2-amino-5-(trifluoromethyl)pyrimidine derivative.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Other Cross-Coupling Reactions
This compound is also a competent substrate for other palladium-catalyzed cross-coupling reactions, including Sonogashira and Stille couplings, providing access to alkynyl and stannyl (B1234572) pyrimidine derivatives, respectively.[2][6]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, enhanced by the trifluoromethyl group, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr).[7] This provides a direct and often metal-free route to a variety of substituted pyrimidines.
Reactions with N-Nucleophiles
Amines readily displace the chloride at the C2-position to form 2-aminopyrimidine (B69317) derivatives. The reaction is typically carried out in a polar aprotic solvent in the presence of a base.
Table 3: Nucleophilic Aromatic Substitution with Amines
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 80 | 6 | 95 |
| 2 | Aniline | NaH | THF | 65 | 12 | 78 |
| 3 | 4-Chloroaniline | Cs₂CO₃ | DMSO | 100 | 10 | 82 |
| 4 | Methylamine (40% in H₂O) | - | EtOH | 25 | 24 | 90 |
Yields are based on isolated products.
Experimental Protocol: General Procedure for SNAr with Amines
A mixture of this compound (1.0 mmol), the amine (1.1 mmol), and potassium carbonate (1.5 mmol) in anhydrous DMF (5 mL) is heated at 80 °C for 6 hours.[8] The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, poured into water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Reactions with S-Nucleophiles
Thiols react with this compound in the presence of a base to afford 2-thiopyrimidine derivatives. These compounds are valuable intermediates for further functionalization.
Table 4: Nucleophilic Aromatic Substitution with Thiols
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | Acetonitrile (B52724) | 60 | 4 | 92 |
| 2 | Ethanethiol | NaH | THF | 25 | 8 | 88 |
| 3 | Benzyl mercaptan | Et₃N | DMF | 50 | 6 | 90 |
| 4 | 2-Mercaptoethanol | K₂CO₃ | DMSO | 70 | 5 | 85 |
Yields are based on isolated products.
Experimental Protocol: General Procedure for SNAr with Thiols
To a solution of the thiol (1.1 mmol) and potassium carbonate (1.5 mmol) in acetonitrile (10 mL), this compound (1.0 mmol) is added.[9] The mixture is stirred at 60 °C for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.
Caption: General mechanism for the SNAr reaction.
Conclusion
This compound exhibits a rich and versatile reactivity profile, making it a cornerstone for the synthesis of a diverse range of functionalized pyrimidines. Its propensity to undergo palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides synthetic chemists with powerful tools for the construction of novel molecules with potential applications in drug discovery and materials science. The protocols and data presented in this guide serve as a valuable resource for researchers seeking to exploit the synthetic potential of this important building block.
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
Spectroscopic and Structural Elucidation of 2-Chloro-5-(trifluoromethyl)pyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-5-(trifluoromethyl)pyrimidine (CAS No: 69034-12-4), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Compound Profile
Compound Name: this compound Molecular Formula: C₅H₂ClF₃N₂ Molecular Weight: 182.53 g/mol Structure:
Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for this compound.
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.12 | s | H-4, H-6 |
Predicted in CDCl₃ at 400 MHz.
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 160.0 | C-4, C-6 |
| 158.5 | C-2 |
| 122.0 (q, ¹JCF ≈ 270 Hz) | CF₃ |
| 118.0 (q, ²JCCF ≈ 35 Hz) | C-5 |
Predicted in CDCl₃ at 100 MHz.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1600-1550 | Medium-Strong | C=N stretching |
| 1450-1400 | Medium | Aromatic C=C stretching |
| 1350-1150 | Strong | C-F stretching (CF₃) |
| 850-750 | Strong | C-Cl stretching |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 182/184 | 100/33 | [M]⁺/[M+2]⁺ (isotopic pattern for Cl) |
| 147 | Moderate | [M-Cl]⁺ |
| 113 | Moderate | [M-CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV, and the mass spectrum is recorded over a mass-to-charge (m/z) range of 50-500.
Visualization of Analytical Workflow
The logical flow for the spectroscopic analysis of this compound is outlined below.
Caption: Workflow for Spectroscopic Analysis.
In-Depth Technical Guide on the Solubility of 2-Chloro-5-(trifluoromethyl)pyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2-Chloro-5-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific quantitative solubility data for this compound in publicly available literature, this document presents qualitative solubility information, provides detailed experimental protocols for quantitative solubility determination, and includes a relevant synthetic workflow.
Core Concepts: Solubility and Its Importance
Solubility is a critical physicochemical property of a substance, defining the maximum concentration that can be dissolved in a solvent to form a homogeneous solution at a given temperature and pressure. In the realm of drug discovery and development, solubility is a paramount parameter as it directly influences a compound's bioavailability, impacts the design and formulation of dosage forms, and governs the efficiency of synthetic chemical reactions. A thorough understanding of the solubility of this compound in a range of organic solvents is crucial for its effective utilization in synthetic chemistry and for the formulation of any subsequent active pharmaceutical ingredients (APIs).
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₂ClF₃N₂ | [1] |
| Molecular Weight | 182.53 g/mol | [1] |
| Melting Point | 48-52 °C | [2] |
| Boiling Point | 222.1 ± 35.0 °C (Predicted) | [2] |
| Density | 1.504 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | White crystalline powder | [2] |
Solubility Profile
For illustrative purposes, the following table presents solubility data for the structurally similar compound, 2-Chloro-3-(trifluoromethyl)pyridine , in various organic solvents at different temperatures. This data can provide an initial estimate for solvent selection in experimental work involving this compound, though empirical determination is strongly recommended.
Table 1: Solubility of 2-Chloro-3-(trifluoromethyl)pyridine in Various Organic Solvents (mole fraction, x)
| Solvent | 273.15 K | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | Reference |
| Methylbenzene | - | - | - | - | - | - | - | [3] |
| Dichloromethane | - | - | - | - | - | - | - | [3] |
| Ethanol | - | - | - | - | - | - | - | [3] |
| n-Propanol | - | - | - | - | - | - | - | [3] |
| n-Hexane | - | - | - | - | - | - | - | [3] |
| n-Heptane | - | - | - | - | - | - | - | [3] |
| Ethyl acetate | - | - | - | - | - | - | - | [3] |
| n-Butyl alcohol | - | - | - | - | - | - | - | [3] |
| 2-Propanol | - | - | - | - | - | - | - | [3] |
| Methanol | - | - | - | - | - | - | - | [3] |
| Trichloromethane | - | - | - | - | - | - | - | [3] |
| Acetonitrile | - | - | - | - | - | - | - | [3] |
| Acetone | - | - | - | - | - | - | - | [3] |
Note: The search results did not contain the actual data from the cited paper, only the abstract mentioning the solvents and temperature range studied. For precise values, consulting the original publication is necessary.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data for this compound, the following established experimental methodologies can be employed.
Isothermal Saturation (Shake-Flask) Method
This is a widely recognized and reliable method for determining equilibrium solubility.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath with agitation
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vials in a thermostatic shaker set to the desired temperature.
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.
-
Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Gravimetric Method
This method is simpler but may be less precise than instrumental methods, especially for compounds with low solubility.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Filtration apparatus
-
Evaporating dish or watch glass
-
Oven
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the isothermal saturation method.
-
Carefully filter a known volume or mass of the saturated solution to remove any undissolved solid.
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a precise volume or mass of the clear, saturated filtrate to the pre-weighed evaporating dish.
-
Gently evaporate the solvent in a well-ventilated fume hood or under reduced pressure. A low-temperature oven can be used to ensure complete solvent removal without decomposing the solute.
-
Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it again.
-
The difference between the final weight of the dish with the dried residue and the initial weight of the empty dish gives the mass of the dissolved solute.
-
Calculate the solubility based on the mass of the solute and the volume or mass of the solvent used.
Synthetic Workflow Example
This compound is a valuable building block in organic synthesis. The following diagram illustrates a typical experimental workflow for a nucleophilic aromatic substitution reaction where it is used to synthesize a bifunctional compound.
Caption: Synthesis of a bifunctional compound using this compound.
References
The Ascendant Trajectory of Trifluoromethylpyrimidine Derivatives in Biological Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine (B1678525) scaffold has unlocked a new frontier in the development of potent and selective biologically active molecules. This technical guide provides an in-depth exploration of the multifaceted biological activities of trifluoromethylpyrimidine derivatives, offering a comprehensive resource for researchers engaged in drug discovery and agrochemical development. The unique physicochemical properties conferred by the CF3 moiety, such as increased metabolic stability, enhanced membrane permeability, and altered electronic effects, have rendered these derivatives promising candidates for a wide array of therapeutic and agricultural applications. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to facilitate further research and development in this dynamic field.
A Spectrum of Biological Activity: Quantitative Insights
Trifluoromethylpyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antifungal, insecticidal, and antiviral properties. The following tables present a consolidated overview of the quantitative data from various studies, enabling a comparative analysis of the potency of different derivatives across diverse biological targets.
Table 1: Anticancer Activity of Trifluoromethylpyrimidine Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Inhibition Rate (%) | Reference Compound |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | MTT | Data not explicitly provided in search results | Strong cytotoxic effect | Doxorubicin |
| C32 (Melanoma) | MTT | Data not explicitly provided in search results | Strong cytotoxic effect | Doxorubicin | |
| DU145 (Prostate) | MTT | Data not explicitly provided in search results | Strong cytotoxic effect | Doxorubicin | |
| MCF-7/WT (Breast) | MTT | Data not explicitly provided in search results | Strong cytotoxic effect | Doxorubicin | |
| 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivative 11g | HCT116 (MSI-H Colon) | MTT | 1.52 | - | - |
| LNCaP (MSI-H Prostate) | MTT | 1.72 | - | - | |
| SW620 (MSS Colon) | MTT | 4.24 | - | - | |
| PC3 (MSS Prostate) | MTT | 2.78 | - | - | |
| Trifluoromethyl pyrimidine derivative 17v | H1975 (Lung) | MTT | 2.27 | - | 5-FU (IC50 = 9.37 µM) |
| Trifluoromethyl pyrimidine derivative 9u | A549 (Lung) | - | 0.35 | - | - |
| MCF-7 (Breast) | - | 3.24 | - | - | |
| PC-3 (Prostate) | - | 5.12 | - | - | |
| Amide-bearing trifluoromethyl pyrimidine derivatives (5a-5w) | PC3 (Prostate) | MTT | - | 0 - 64.20 | Doxorubicin[1][2] |
| K562 (Leukemia) | MTT | - | 0 - 37.80 | Doxorubicin[1][2] | |
| Hela (Cervical) | MTT | - | 0 - 48.25 | Doxorubicin[1][2] | |
| A549 (Lung) | MTT | - | 0 - 40.78 | Doxorubicin[1][2] |
Note: MSI-H denotes high microsatellite instability, while MSS indicates microsatellite stable.
Table 2: Antifungal Activity of Trifluoromethylpyrimidine Derivatives
| Compound/Derivative | Fungal Strain | Assay | EC50 (µg/mL) | Inhibition Rate (%) | Reference Compound |
| Amide-bearing trifluoromethyl pyrimidine derivative 5l | Botrytis cinerea | Mycelial Growth | - | 100 | Tebuconazole (96.45%)[1][2] |
| Amide-bearing trifluoromethyl pyrimidine derivative 5v | Sclerotinia sclerotiorum | Mycelial Growth | - | 82.73 | Tebuconazole (83.34%)[1][2] |
| Pyrimidine derivative 5o | Phomopsis sp. | Mycelial Growth | 10.5 | 100 | Pyrimethanil (EC50 = 32.1 µg/mL)[3] |
| Trifluoromethyl pyrimidine derivative 5u | Rhizoctonia solani | Mycelial Growth | 26.0 | 88.6 | Azoxystrobin (EC50 = 26.7 µg/mL)[4][5] |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives (4, 5h, 5o, 5r) | Botrytis cinerea (various strains) | Mycelial Growth | - | Significant | - |
| Pyrimidin-4-amine derivative U7 | Pseudoperonospora cubensis | - | 24.94 | - | Azoxystrobin (EC50 = 3.18 mg/L)[6] |
| Pyrimidin-4-amine derivative U8 | Pseudoperonospora cubensis | - | 30.79 | - | Azoxystrobin (EC50 = 3.18 mg/L)[6] |
Table 3: Insecticidal Activity of Trifluoromethylpyrimidine Derivatives
| Compound/Derivative | Insect Species | Assay | LC50 (mg/L) | Mortality Rate (%) | Reference Compound |
| Amide-bearing trifluoromethyl pyrimidine derivative 5w | Spodoptera frugiperda | Leaf-dip | - | 90.0 (at 500 µg/mL) | Chlorantraniliprole[1][2] |
| Mythimna separata | Leaf-dip | - | 86.7 (at 500 µg/mL) | Chlorantraniliprole[1][2] | |
| Pyrimidin-4-amine derivative U7 | Mythimna separata | - | 3.57 | - | Flufenerim (LC50 = 3.14 mg/L)[6] |
| Pyrimidin-4-amine derivative U8 | Mythimna separata | - | 4.22 | - | Flufenerim (LC50 = 3.14 mg/L)[6] |
Table 4: Antiviral Activity of Trifluoromethylpyrimidine Derivatives
| Compound/Derivative | Virus | Assay | EC50 (µg/mL) | Activity Type | Reference Compound |
| Trifluoromethyl pyrimidine derivative 5j | Tobacco Mosaic Virus (TMV) | Half-leaf method | 126.4 | Curative | Ningnanmycin[4][5] |
| Trifluoromethyl pyrimidine derivative 5m | Tobacco Mosaic Virus (TMV) | Half-leaf method | 103.4 | Protective | Ningnanmycin[4][5] |
Key Experimental Protocols: A Methodological Framework
The reliable evaluation of the biological activity of trifluoromethylpyrimidine derivatives hinges on the application of standardized and robust experimental protocols. This section provides detailed methodologies for the key assays cited in the preceding tables.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trifluoromethylpyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyrimidine derivatives. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for an additional 48-72 hours under the same conditions.
-
MTT Addition: After the incubation period, remove 100 µL of the medium from each well and add 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mycelial Growth Inhibition Assay for Antifungal Activity
This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia on a solid medium.
Materials:
-
Fungal strains
-
Potato Dextrose Agar (B569324) (PDA) medium
-
Trifluoromethylpyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Medium Preparation: Prepare PDA medium and autoclave it. While the medium is still molten (around 45-50°C), add the trifluoromethylpyrimidine derivatives to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Fungal Inoculation: Once the agar has solidified, place a mycelial plug (typically 5 mm in diameter, taken from the edge of an actively growing fungal culture) in the center of each Petri dish.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungal strain (e.g., 25-28°C) for a specified period (e.g., 3-7 days), or until the mycelium in the control plate (containing only the solvent) reaches the edge of the plate.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group. The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by testing a range of concentrations.
Half-Leaf Method for Antiviral Activity against Tobacco Mosaic Virus (TMV)
This in vivo assay assesses the protective and curative activity of a compound against TMV infection in a host plant.
Materials:
-
Host plants (e.g., Nicotiana tabacum cv. K326)
-
Tobacco Mosaic Virus (TMV) inoculum
-
Trifluoromethylpyrimidine derivatives
-
Carborundum (abrasive powder)
-
Phosphate buffer
Procedure:
-
Plant Preparation: Select healthy host plants with well-developed leaves.
-
Virus Inoculation:
-
Protective Activity: The left half of a leaf is treated with the test compound solution. After the solution has dried, the entire leaf is dusted with carborundum and then inoculated with the TMV suspension.
-
Curative Activity: The entire leaf is first inoculated with TMV. After a set period (e.g., 2 hours), the right half of the leaf is treated with the test compound solution.
-
-
Incubation: The plants are kept in a greenhouse under controlled conditions to allow for the development of local lesions.
-
Lesion Counting: After 3-4 days, the number of local lesions on both halves of the leaf is counted.
-
Data Analysis: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the number of lesions on the control half-leaf and T is the number of lesions on the treated half-leaf. The EC50 value can be determined by testing a range of compound concentrations.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the complex biological processes and experimental procedures involved, the following diagrams have been generated using the DOT language.
Synthesis and Biological Evaluation Workflow
The development of novel trifluoromethylpyrimidine derivatives follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
Caption: A generalized workflow for the synthesis and biological screening of trifluoromethylpyrimidine derivatives.
EGFR Signaling Pathway in Cancer
Several trifluoromethylpyrimidine derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[7]
Caption: Simplified EGFR signaling pathway and the inhibitory action of certain trifluoromethylpyrimidine derivatives.
Werner (WRN) Helicase Inhibition and Apoptosis
Some 2-amino-4-(trifluoromethyl)pyrimidine derivatives have been identified as inhibitors of Werner (WRN) helicase, an enzyme crucial for DNA repair, particularly in cancers with high microsatellite instability (MSI-H).[8] Inhibition of WRN in these cancer cells leads to the accumulation of DNA damage and subsequent apoptosis.
Caption: The role of WRN helicase in DNA repair and the induction of apoptosis by its inhibitors.
Conclusion
Trifluoromethylpyrimidine derivatives represent a highly versatile and promising class of compounds with significant potential in both medicine and agriculture. The data and protocols presented in this guide underscore the breadth of their biological activities and provide a solid foundation for future research. The continued exploration of structure-activity relationships, elucidation of mechanisms of action, and optimization of lead compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents and crop protection solutions. The visualizations provided herein offer a conceptual framework for understanding the intricate molecular interactions and the systematic approach required for the successful development of these potent derivatives.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. WRN helicase is a synthetic lethal target in microsatellite unstable cancers. | Broad Institute [broadinstitute.org]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Fungal Mycelia Growth Inhibition Assay [bio-protocol.org]
- 8. WRN helicase is a synthetic lethal target in microsatellite unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-5-(trifluoromethyl)pyrimidine safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2-Chloro-5-(trifluoromethyl)pyrimidine
Introduction
This compound (CAS No: 69034-12-4, Molecular Formula: C₅H₂ClF₃N₂) is a fluorinated heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, incorporating a reactive chlorine atom and an electron-withdrawing trifluoromethyl group, makes it a valuable building block in drug discovery and development. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This technical guide is designed for researchers, scientists, and drug development professionals. It provides comprehensive safety information, handling procedures, and emergency response protocols to ensure the safe and effective use of this compound in a laboratory setting. All data is derived from publicly available safety data sheets (SDS) and chemical databases.
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is acutely toxic if ingested and causes significant irritation to the skin, eyes, and respiratory system.[1][3]
Table 1: GHS Classification [1][3][4]
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
-
Hazard Pictograms: [1]
-
GHS06 (Skull and Crossbones)
-
GHS07 (Exclamation Mark)
-
-
NFPA 704 Rating (Estimated): [1]
-
Health: 3 (Short exposure could cause serious temporary or residual injury)
-
Flammability: 1 (Must be preheated before ignition can occur)
-
Instability: 0 (Normally stable)
-
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is critical for safe storage and handling.
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 182.53 g/mol | [3][4] |
| Appearance | Solid, white crystalline powder | [2][4] |
| Melting Point | 48-52 °C | [2][4] |
| Boiling Point | 222.1 ± 35.0 °C (Predicted) | [2] |
| Flash Point | 71.1 °C (160.0 °F) - Closed Cup | [4] |
| Density | 1.504 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | -25 to -10 °C |[1] |
Toxicology and Health Effects
The primary health risks associated with this compound are acute oral toxicity and severe irritation.[1]
Table 3: Summary of Toxicological Effects
| Endpoint | GHS Classification | Key Effects | Reference(s) |
|---|---|---|---|
| Acute Oral Toxicity | Category 3 | Toxic if swallowed. Ingestion may cause gastrointestinal irritation, nausea, and vomiting. | [1][5] |
| Skin Irritation | Category 2 | Causes skin irritation, redness, and pain upon contact. | [1][6] |
| Eye Irritation | Category 2A | Causes serious eye irritation, redness, and pain. | [1][6] |
| Respiratory Irritation | STOT SE 3 | May cause respiratory tract irritation, leading to coughing, sore throat, and shortness of breath. |[1][6] |
Routes of Exposure:
-
Inhalation: Inhaling dust can irritate the respiratory system.[5]
-
Skin Contact: Direct contact causes skin irritation.[5]
-
Eye Contact: Direct contact causes serious eye irritation.[5]
-
Ingestion: Swallowing the substance is highly toxic and can be harmful.[5]
Exposure Controls and Personal Protection
Strict exposure controls are mandatory when handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or fumes.[1][5] The laboratory should have a good general ventilation system.
-
Safety Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential. The following table outlines the recommended equipment.
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Rationale | Reference(s) |
|---|---|---|---|
| Eye/Face | Chemical safety goggles and a full-face shield | Must conform to OSHA 29 CFR 1910.133 or EN166 standards. A face shield is required when there is a risk of splashing or dust generation. | [1][5] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Gloves must be inspected before use. Follow manufacturer's specifications for breakthrough time and material compatibility. | [1][8] |
| Body | Flame-retardant lab coat or chemical-resistant suit | A fully buttoned lab coat is the minimum requirement. For larger quantities or higher-risk operations, impervious clothing is necessary. | [1][8] |
| Respiratory | Air-purifying respirator with appropriate cartridges | If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator (e.g., N95 for dust or one with organic vapor cartridges) is required. |[1][5][8] |
Experimental Protocol: Donning and Doffing PPE
The following protocol details the standard procedure for putting on and removing PPE to minimize cross-contamination. This protocol is a critical experimental workflow for ensuring researcher safety.
Methodology:
-
Donning (Putting On) Sequence:
-
Outer Garments: Put on the lab coat or chemical suit.
-
Respiratory Protection: Fit the respirator to your face, ensuring a proper seal.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Outer Garments: Remove the lab coat or suit by rolling it inside-out, away from the body.
-
Eye Protection: Remove the face shield and goggles from the back.
-
Respiratory Protection: Remove the respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Handling and Storage
Safe Handling Procedures
-
Do not handle the compound until all safety precautions have been read and understood.[1]
-
Avoid breathing dust, mist, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[9]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[9]
-
Use only non-sparking tools and take precautionary measures against static discharge.[1]
-
Ensure proper grounding procedures are followed.[1]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][9]
-
Store locked up.[1]
-
This material is air and moisture sensitive; store under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Store in a designated explosion-proof freezer at a temperature between -25 °C and -10 °C.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
-
General Advice: In case of an accident or if you feel unwell, seek immediate medical attention and show the safety data sheet to the doctor.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Get immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Get immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1]
Caption: First aid response workflow for different exposure routes.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry powder, carbon dioxide, or a water spray.[1]
-
Specific Hazards: Thermal decomposition can generate toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1] Dust from the compound may form an explosive mixture with air if confined and exposed to an ignition source.[1]
-
Protective Equipment: Firefighters must wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1]
-
Instructions: Evacuate the area. Due to the risk of explosion, fight the fire remotely if possible.[1]
Caption: Decision logic for responding to a fire incident.
Accidental Release Measures
-
Personal Precautions: Evacuate all non-essential personnel.[1] Do not attempt to take action without suitable protective equipment (see Section 4). Ensure adequate ventilation. Avoid breathing dust. Eliminate all sources of ignition.[1]
-
Environmental Precautions: Prevent the substance from entering sewers, public waters, or the soil.[1]
-
Methods for Cleaning Up: For containment, stop the leak if it is safe to do so.[1] Carefully sweep or shovel the spilled material into an appropriate, labeled container for disposal. Minimize the generation of dust during cleanup.[1]
Caption: Step-by-step protocol for accidental spill response.
Disposal Considerations
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Waste Treatment: This material should be disposed of by a licensed and authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Packaging: Contaminated packaging should be treated as the chemical itself. Recycle material as much as possible.[1]
Conclusion
This compound is a valuable chemical intermediate, but it poses significant health risks, including acute toxicity and severe irritant properties. Adherence to the safety protocols outlined in this guide is paramount for protecting the health and safety of laboratory personnel. By combining proper engineering controls, consistent use of personal protective equipment, and a clear understanding of emergency procedures, researchers can handle this compound safely and effectively.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C5H2ClF3N2 | CID 13317019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-クロロ-5-(トリフルオロメチル)ピリミジン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
A Technical Guide to 2-Chloro-5-(trifluoromethyl)pyrimidine for Chemical Researchers
For researchers, scientists, and professionals in drug development, 2-Chloro-5-(trifluoromethyl)pyrimidine serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structure, featuring a halogenated pyrimidine (B1678525) core with a trifluoromethyl group, makes it a valuable intermediate in the creation of novel compounds for medicinal chemistry and agrochemical research. This guide provides an in-depth overview of its commercial availability, key chemical properties, and a representative synthetic protocol.
Commercial Availability and Supplier Specifications
The procurement of high-quality starting materials is a critical first step in any research and development pipeline. This compound is available from a variety of commercial suppliers, each offering different grades, quantities, and levels of documentation. Researchers should carefully consider purity, availability, and the availability of technical documents such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS) when selecting a supplier. A summary of offerings from prominent chemical vendors is presented below.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Physical Form | Storage Temp. |
| Sigma-Aldrich | 69034-12-4[1] | C₅H₂ClF₃N₂[1] | 182.53[1] | ≥96%[1] | Solid[1] | -20°C[1] |
| BLD Pharm | 69034-12-4 | C₅H₂ClF₃N₂ | 182.53 | Not Specified | Not Specified | Inert atmosphere, under -20°C |
| Matrix Fine Chemicals | 69034-12-4 | C₅H₂ClF₃N₂ | 182.53 | Not Specified | Not Specified | Not Specified |
| Molport | 69034-12-4 | C₅H₂ClF₃N₂ | 182.53 | 97% (from some suppliers) | Not Specified | Not Specified |
| J&W Pharmlab | 69034-12-4 | C₅H₂ClF₃N₂ | 182.53 | Not Specified | Not Specified | Not Specified |
| Langwaychem | 69034-12-4 | C₅H₂ClF₃N₂ | 182.53 | 95% | Not Specified | Not Specified |
Physicochemical Properties
Understanding the physical and chemical properties of a reagent is essential for experimental design, safety, and interpretation of results.
| Property | Value | Source |
| Melting Point | 48-52 °C[1][2] | ChemBK, Sigma-Aldrich |
| Boiling Point (Predicted) | 222.1 ± 35.0 °C[2] | ChemBK |
| Density (Predicted) | 1.504 ± 0.06 g/cm³[2] | ChemBK |
| Flash Point | 71.1 °C (160.0 °F) - closed cup[1] | Sigma-Aldrich |
| InChI Key | TYCYTQLXAIDJNF-UHFFFAOYSA-N[1] | Sigma-Aldrich |
| SMILES | FC(F)(F)c1cnc(Cl)nc1[1] | Sigma-Aldrich |
Synthesis and Experimental Protocols
While this compound is commercially available, understanding its synthesis is valuable for process development and impurity profiling. A common synthetic route involves the chlorination of a corresponding hydroxypyrimidine precursor. The following is a representative experimental protocol adapted from patented procedures for analogous compounds, such as the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine from 5-trifluoromethyluracil.
Protocol: Synthesis of this compound from 2-Hydroxy-5-(trifluoromethyl)pyrimidine
This procedure outlines the conversion of the hydroxyl group to a chloride using a standard chlorinating agent.
Materials:
-
2-Hydroxy-5-(trifluoromethyl)pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
-
Acetonitrile (B52724) (or other suitable high-boiling aprotic solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Hydroxy-5-(trifluoromethyl)pyrimidine (1 equivalent).
-
Solvent and Reagent Addition: Add acetonitrile to the flask. Subsequently, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the suspension. If a base is required, N,N-Diisopropylethylamine (DIPEA, 0.1-0.3 equivalents) can be added.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-150°C) and maintain for 2-24 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess solvent and POCl₃ under reduced pressure using a rotary evaporator.
-
Quenching and Extraction: Cautiously add the residue to a flask containing crushed ice and water. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by techniques such as column chromatography on silica (B1680970) gel or recrystallization to afford the final product.
Visualized Workflows
To further clarify the processes involved in utilizing this chemical, the following diagrams illustrate a typical synthesis workflow and a logical process for supplier evaluation.
Caption: A representative workflow for the synthesis of this compound.
References
Structural Analogs of 2-Chloro-5-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 2-chloro-5-(trifluoromethyl)pyrimidine, a key heterocyclic scaffold in medicinal chemistry and agrochemicals. This document details the synthesis, biological activities, and potential mechanisms of action of various derivatives, with a focus on analogs substituted at the 2-position.
Core Compound: this compound
This compound serves as a versatile building block for the synthesis of a wide range of derivatives. The electron-withdrawing nature of the trifluoromethyl group and the reactive chloro substituent at the 2-position make it an attractive starting material for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.
Structural Analogs and Biological Activities
The 2-chloro group of this compound is readily displaced by various nucleophiles, leading to a diverse library of analogs. This section explores key classes of these analogs and summarizes their reported biological activities.
2-Amino-5-(trifluoromethyl)pyrimidine Derivatives
Substitution of the 2-chloro group with amines yields 2-amino-5-(trifluoromethyl)pyrimidine derivatives. These compounds have been investigated for a range of therapeutic applications.
Table 1: Anticancer Activity of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives against MSI-H and MSS Cancer Cell Lines [1]
| Compound ID | HCT116 (MSI-H) IC50 (µM) | LNCaP (MSI-H) IC50 (µM) | SW620 (MSS) IC50 (µM) | PC3 (MSS) IC50 (µM) |
| 11g | 1.52 | 1.72 | 4.24 | 2.78 |
| 11h | 2.22 | 1.6 | 2.37 | 3.21 |
MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable. Data from a study on Werner (WRN) helicase inhibitors.
2-Thioether-5-(trifluoromethyl)pyrimidine Derivatives
The reaction with thiols provides 2-thioether analogs. These derivatives have shown promise as antifungal and antiviral agents.
Table 2: Antifungal and Antiviral Activities of Selected 2-Thioether-5-(trifluoromethyl)pyrimidine Derivatives [2][3]
| Compound ID | Antifungal Activity (Rhizoctonia solani) EC50 (µg/mL) | Antiviral Activity (Tobacco Mosaic Virus) - Curative EC50 (µg/mL) | Antiviral Activity (Tobacco Mosaic Virus) - Protective EC50 (µg/mL) |
| 5u | 26.0 | Not Reported | Not Reported |
| 5j | Not Reported | 126.4 | Not Reported |
| 5m | Not Reported | Not Reported | 103.4 |
| Control (Azoxystrobin) | Equal to 5u | Not Applicable | Not Applicable |
| Control (Ningnanmycin) | Not Applicable | 362.7 | 255.1 |
Other 2-Substituted Analogs
A variety of other functionalities have been introduced at the 2-position, leading to compounds with diverse biological activities, including kinase inhibition and modulation of immune responses. For instance, trifluoromethylpyrimidine-based compounds have been identified as inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2) and Cyclin-Dependent Kinases (CDKs).[4][5] Additionally, certain derivatives have been shown to act as antagonists of Toll-like Receptor 8 (TLR8).[6]
Experimental Protocols
This section provides generalized experimental protocols for the synthesis of key analog classes and for the evaluation of their biological activities. These protocols are derived from published literature and may require optimization for specific substrates and assays.
Synthesis of 2-Amino-5-(trifluoromethyl)pyrimidine Derivatives
General Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide, ethanol, or acetonitrile) is added the desired amine (1.0-1.2 eq).
-
A base, such as triethylamine (B128534) or potassium carbonate (1.5-2.0 eq), is added to the reaction mixture.
-
The mixture is stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-amino-5-(trifluoromethyl)pyrimidine derivative.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
General Procedure: [7][8][9][10][11]
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of Fungal Plates: A suitable fungal growth medium, such as Potato Dextrose Agar (B569324) (PDA), is prepared and autoclaved. The test compounds are incorporated into the molten agar at various concentrations. Control plates containing only the solvent are also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus is placed at the center of each agar plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28 °C) for several days, until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determination of EC50: The effective concentration required to inhibit 50% of fungal growth (EC50) is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Mechanisms of Action
Structural analogs of this compound have been shown to modulate various signaling pathways, suggesting diverse mechanisms of action. This section provides diagrams of key pathways potentially targeted by these compounds.
Hedgehog Signaling Pathway
Certain trifluoromethyl-containing pyrimidine (B1678525) derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. Inhibition of this pathway can lead to the suppression of tumor growth.
Caption: Hedgehog signaling pathway and potential inhibition by pyrimidine analogs.
Proline-rich Tyrosine Kinase 2 (PYK2) Signaling Pathway
PYK2 is a non-receptor tyrosine kinase involved in signal transduction pathways that regulate cell migration, proliferation, and survival. Inhibition of PYK2 is a potential therapeutic strategy for various diseases, including cancer and inflammatory disorders.
Caption: PYK2 signaling pathway and potential inhibition by pyrimidine analogs.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
Caption: CDK-mediated cell cycle regulation and potential inhibition.
Toll-like Receptor 8 (TLR8) Signaling Pathway
TLR8 is an endosomal receptor that recognizes single-stranded RNA, leading to the activation of innate immune responses. Antagonists of TLR8 may be useful in the treatment of autoimmune diseases.
Caption: TLR8 signaling pathway and potential antagonism by pyrimidine analogs.
Conclusion
The this compound scaffold represents a privileged structure in the development of biologically active molecules. Its synthetic tractability allows for the generation of diverse libraries of analogs with a wide spectrum of activities, including anticancer, antifungal, and immunomodulatory effects. Further exploration of the structure-activity relationships and mechanisms of action of these compounds holds significant promise for the discovery of novel therapeutic and agrochemical agents. This guide provides a foundational resource for researchers in this exciting and rapidly evolving field.
References
- 1. genecards.org [genecards.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species | MDPI [mdpi.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This powerful transformation is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. The pyrimidine (B1678525) scaffold, a key component of nucleobases, is a prevalent feature in a multitude of approved drugs, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.
2-Chloro-5-(trifluoromethyl)pyrimidine is a valuable building block in drug discovery due to the presence of the electron-withdrawing trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The chlorine atom at the 2-position provides a reactive handle for the introduction of diverse aryl and heteroaryl substituents via Suzuki coupling, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
These application notes provide a detailed overview of the Suzuki coupling reaction of this compound with various boronic acids and esters, including recommended starting conditions, optimization strategies, and detailed experimental protocols.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki coupling of 2-chloropyrimidines with various boronic acids, providing a strong starting point for the optimization of reactions with this compound. The data is compiled from studies on structurally similar substrates.
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane (B91453) | 100 °C, 24 h | 71 | [1] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 °C, 15 min (MW) | 81 | [1] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 °C, 15 min (MW) | 77 | [1] |
| 4 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 °C, 15 min (MW) | 72 | [1] |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 °C, 15 min (MW) | 62 | [1] |
| 6 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 °C, 15 min (MW) | 87 | [1] |
| 7 | Furan-2-ylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 °C, 15 min (MW) | 50 | [1] |
| 8 | Furan-3-ylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 °C, 15 min (MW) | 66 | [1] |
| 9 | Phenylboronic acid | Pd₂(dba)₃ (2.5) / P(t-Bu)₃ (5) | KF (3) | THF | 50 °C, overnight | Moderate | |
| 10 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) / Ligand 1 (4.5) | KF (3) | 1,4-Dioxane | 110 °C | 82 | [2] |
Ligand 1: 2-(Dicyclohexylphosphino)biphenyl MW: Microwave irradiation
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Conventional Heating Conditions
This protocol is based on standard conditions widely used for the coupling of chloro-heterocycles.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane, THF, or a mixture with water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate/oil bath
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Conditions
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
Same as Protocol 1, with the addition of a microwave reactor and appropriate microwave vials.
Procedure:
-
To a microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Add the degassed solvent system (e.g., a 2:1 mixture of 1,4-dioxane and water).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Caption: A generalized workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(trifluoromethyl)pyrimidine is a key building block in medicinal chemistry and materials science. The electron-deficient nature of the pyrimidine (B1678525) ring, amplified by the strongly electron-withdrawing trifluoromethyl group at the 5-position, renders the chlorine atom at the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile and efficient introduction of a diverse array of functional groups, making it an invaluable scaffold for the synthesis of novel compounds with potential therapeutic applications and advanced material properties.
These application notes provide a comprehensive overview of the SNAr on this compound, detailing its applications and providing specific experimental protocols for reactions with common nucleophiles.
Key Applications in Drug Discovery and Materials Science
The 2-substituted-5-(trifluoromethyl)pyrimidine core is a prevalent motif in a range of biologically active molecules and functional materials. The ability to readily modify the 2-position through SNAr reactions is instrumental in:
-
Kinase Inhibitors: The pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors. Variation of the substituent at the 2-position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Agrochemicals: Derivatives of this compound have been utilized in the development of novel herbicides and pesticides.
-
Organic Electronics: The electronic properties of the 2-substituted-5-(trifluoromethyl)pyrimidine system can be modulated by the introduction of different functional groups, making these compounds candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
General Principles of Nucleophilic Aromatic Substitution on this compound
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom at the 2-position of the pyrimidine ring, which bears the chlorine atom. This leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The strong electron-withdrawing effect of the trifluoromethyl group at the 5-position, along with the ring nitrogen atoms, significantly stabilizes this intermediate, thereby facilitating the reaction.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group.
The general reaction scheme is depicted below:
Application Notes and Protocols for the Synthesis of Anticancer Agents Using 2-Chloro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of anticancer agents derived from 2-chloro-5-(trifluoromethyl)pyrimidine. This key intermediate serves as a versatile scaffold for the development of potent and selective kinase inhibitors, a class of targeted cancer therapeutics. The protocols and data presented herein are intended to guide researchers in the design, synthesis, and evaluation of novel pyrimidine-based anticancer compounds.
Introduction
The pyrimidine (B1678525) core is a privileged structure in medicinal chemistry, forming the basis of numerous clinically approved drugs, including several anticancer agents. The introduction of a trifluoromethyl group at the 5-position can significantly enhance the metabolic stability and cell permeability of these compounds. This compound is a key building block that allows for diverse functionalization at the 2-position, typically through nucleophilic aromatic substitution or cross-coupling reactions, to generate libraries of potential drug candidates.
This document focuses on the synthesis of pyrimidine derivatives targeting key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Checkpoint Kinase 1 (CHK1) pathways.
Data Presentation: Anticancer Activity of Trifluoromethyl-Pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of representative 5-(trifluoromethyl)pyrimidine (B70122) derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of cell growth), providing a quantitative measure of cytotoxic potency.
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 9u | EGFR | A549 (Lung Carcinoma) | 0.35 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 3.24 | [1] | ||
| PC-3 (Prostate Cancer) | 5.12 | [1] | ||
| 17v | EGFR | H1975 (Non-Small Cell Lung Cancer) | 2.27 | [2] |
| PC-3 (Prostate Cancer) | >40 | [2] | ||
| MGC-803 (Gastric Cancer) | 12.18 | [2] | ||
| MCF-7 (Breast Adenocarcinoma) | 10.23 | [2] | ||
| 3b | Not Specified | A375 (Melanoma) | 25.4 | [3] |
| C32 (Melanoma) | 24.4 | [3] | ||
| DU145 (Prostate Cancer) | >500 | [3] | ||
| MCF-7/WT (Breast Adenocarcinoma) | >500 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and a final representative anticancer agent are provided below.
Protocol 1: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (B52786) (Intermediate)
This protocol describes the synthesis of a key di-chlorinated intermediate which can be selectively functionalized.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a solution of 5-(trifluoromethyl)uracil (1.0 eq) in phosphorus oxychloride (10.0 eq), add N,N-dimethylaniline (1.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 2,4-dichloro-5-(trifluoromethyl)pyrimidine as a solid.
Protocol 2: Synthesis of a 2-Anilino-5-(trifluoromethyl)pyrimidine Derivative (Exemplary Anticancer Agent)
This protocol details the selective nucleophilic aromatic substitution at the C2 position of the pyrimidine ring, a common strategy for generating potent kinase inhibitors.
Materials:
-
2,4-Dichloro-5-(trifluoromethyl)pyrimidine (from Protocol 1)
-
Substituted aniline (B41778) (e.g., 4-aminophenol) (1.0 eq)
-
Triethylamine (B128534) (Et₃N)
-
Isopropanol
-
Dichloromethane (DCM)
-
Saturated ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) and the substituted aniline (1.0 eq) in isopropanol.
-
Add triethylamine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the desired 2-anilino-4-chloro-5-(trifluoromethyl)pyrimidine derivative. Further substitution at the C4 position can be achieved using a similar methodology with a different nucleophile.
Visualizations
Synthetic Pathway
Caption: General synthetic route from this compound.
Experimental Workflow
Caption: A typical experimental workflow for synthesis and evaluation.
Targeted Signaling Pathway: EGFR Inhibition
Many pyrimidine-based anticancer agents function by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[1] Its aberrant activation is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion
This compound is a valuable starting material for the synthesis of novel anticancer agents, particularly kinase inhibitors. The protocols and data provided in these application notes offer a foundation for researchers to develop new therapeutic candidates targeting critical cancer-related signaling pathways. The structure-activity relationship (SAR) data for related compounds suggest that modifications at the 2- and 4-positions of the pyrimidine ring can significantly impact biological activity, providing a clear direction for further drug discovery efforts.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 2-Chloro-5-(trifluoromethyl)pyrimidine, a key building block in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications. The presence of the electron-withdrawing trifluoromethyl group and the pyrimidine (B1678525) core makes this substrate a versatile scaffold for the introduction of various functionalities.
This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. The provided methodologies are based on established literature for similar electron-deficient heterocyclic chlorides and are intended to serve as a starting point for reaction optimization.
General Considerations for Cross-Coupling Reactions
The success of palladium-catalyzed cross-coupling reactions with this compound is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. The electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition, a crucial step in the catalytic cycle. However, careful optimization is often necessary to achieve high yields and minimize side reactions.
Key Parameters:
-
Palladium Source: A variety of Pd(0) and Pd(II) precursors can be employed, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.
-
Ligand: The choice of ligand is critical for catalyst stability and reactivity. Electron-rich and sterically hindered phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), and N-heterocyclic carbenes (NHCs) have proven effective for the coupling of challenging chloro-heteroarenes.
-
Base: An appropriate base is required to facilitate the transmetalation (in Suzuki and Sonogashira reactions) or the deprotonation of the coupling partner (in Buchwald-Hartwig and Heck reactions). Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).
-
Solvent: Anhydrous and deoxygenated solvents are typically used to prevent catalyst deactivation. Common choices include ethereal solvents (e.g., 1,4-dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMA).
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various aryl- or heteroaryl-boronic acids.
A study on the functionalization of similar 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives demonstrated efficient arylation at the chloro-position with excellent yields[1].
General Protocol:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and an appropriate anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (10) | - | Na₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | >73[1] |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | [Estimated based on similar substrates] |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343) | 100 | [Estimated based on similar substrates] |
Yields are based on analogous reactions and may require optimization for this specific substrate.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of 2-amino-5-(trifluoromethyl)pyrimidine derivatives, which are valuable scaffolds in medicinal chemistry. The use of specialized ligands is often necessary to achieve high yields with chloro-heteroarenes.
General Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base (e.g., NaOt-Bu or K₃PO₄).
-
Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).
-
Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the mixture to 80-120 °C, stirring until completion (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | [Estimated based on similar substrates] |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | [Estimated based on similar substrates] |
| Benzylamine | PdCl(allyl)₂ (2) | cataCXium A (4) | Cs₂CO₃ (2) | t-BuOH | 100 | [Estimated based on similar substrates] |
Yields are estimated based on general protocols for electron-deficient chloro-heteroarenes and require experimental verification.
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira reaction provides a direct method for the introduction of an alkynyl moiety at the 2-position of the pyrimidine ring, leading to versatile intermediates for further synthetic transformations.
General Protocol:
-
To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine (B128534) or diisopropylamine), which can often serve as the solvent as well.
-
Add the terminal alkyne (1.1-1.5 equiv.) and stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Upon completion, filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate.
-
Purify the residue by column chromatography.
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 50 | [Estimated based on similar substrates] |
| 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | DIPA | DMF | RT | [Estimated based on similar substrates] |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 60 | [Estimated based on similar substrates] |
Yields are estimated based on general protocols for Sonogashira reactions of chloro-heteroarenes and require experimental verification.
Heck Reaction: C-C (alkenyl) Bond Formation
The Heck reaction enables the formation of a carbon-carbon bond between this compound and an alkene, leading to the synthesis of 2-alkenyl-5-(trifluoromethyl)pyrimidines.
General Protocol:
-
In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), and a base (e.g., Et₃N or K₂CO₃).
-
A phosphine ligand may be added if necessary.
-
Add a polar aprotic solvent such as DMF or NMP.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2) | DMF | 120 | [Estimated based on similar substrates] |
| n-Butyl acrylate | Pd(OAc)₂ (3) | - | K₂CO₃ (2) | NMP | 130 | [Estimated based on similar substrates] |
| 1-Octene | Herrmann's catalyst (1) | - | NaOAc (2) | DMA | 140 | [Estimated based on similar substrates] |
Yields are estimated based on general protocols for Heck reactions of chloro-heteroarenes and require experimental verification.
Visualizations
References
Application Notes and Protocols: Synthesis and Evaluation of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of two well-established multi-kinase inhibitors, Sorafenib (B1663141) and Sunitinib (B231). Detailed protocols for their synthesis are provided, along with methods for evaluating their biological activity. The information is intended to serve as a practical guide for researchers in the field of drug discovery and development.
Application Note 1: Synthesis of Sorafenib
Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including Raf kinases, VEGFR, and PDGFR. It is an approved therapeutic for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The following protocol describes a common synthetic route to Sorafenib.
Experimental Protocol: Synthesis of Sorafenib
The synthesis of Sorafenib can be achieved in a multi-step process, with a key step involving the formation of a urea (B33335) linkage.
Step 1: Synthesis of 4-chloro-N-methyl-2-pyridinecarboxamide
-
To a solution of 2-picolinic acid in a suitable solvent, add Vilsmeier reagent and heat the mixture to produce 4-chloro-2-pyridinecarbonyl chloride.[1]
-
Cool the reaction mixture and slowly add a solution of methylamine (B109427) in an appropriate solvent (e.g., methanol (B129727) or THF).[1]
-
Stir the reaction mixture at room temperature to allow for the formation of 4-chloro-N-methyl-2-pyridinecarboxamide.
-
Isolate the product by extraction and purify by crystallization.
Step 2: Synthesis of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide
-
In a reaction vessel, combine 4-aminophenol (B1666318) and a suitable base (e.g., potassium carbonate) in a solvent like DMF.[1]
-
Add the 4-chloro-N-methyl-2-pyridinecarboxamide from the previous step to the reaction mixture.
-
Heat the mixture to facilitate the etherification reaction.[1]
-
Upon completion, cool the reaction and isolate the product, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, through precipitation and filtration.
Step 3: Synthesis of Sorafenib
-
Dissolve the 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide in a suitable solvent such as dichloromethane.[1]
-
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate to the solution.[2]
-
Stir the reaction mixture at room temperature until the urea formation is complete.
-
The final product, Sorafenib, can be isolated by filtration and purified by recrystallization.[1]
Quantitative Data: Synthesis of Sorafenib
| Step | Product | Starting Materials | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | 4-chloro-N-methyl-2-pyridinecarboxamide | 2-picolinic acid, methylamine | Vilsmeier reagent, THF, rt | ~88 | >98 |
| 2 | 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide | 4-chloro-N-methyl-2-pyridinecarboxamide, 4-aminophenol | K₂CO₃, DMF, 100 °C | ~87 | >99 |
| 3 | Sorafenib | 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Dichloromethane, rt | ~92 | >99.5 |
Yields and purity are approximate and can vary based on reaction scale and purification methods.
Application Note 2: Synthesis of Sunitinib
Sunitinib is another oral multi-kinase inhibitor that targets receptor tyrosine kinases such as VEGFR, PDGFR, and c-Kit.[3] It is used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[3] A common synthetic route is outlined below.
Experimental Protocol: Synthesis of Sunitinib
The synthesis of Sunitinib often involves a Knoevenagel condensation as a key step.
Step 1: Synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
-
This pyrrole (B145914) intermediate can be synthesized through various methods, often starting from ethyl acetoacetate.[4]
-
The synthesis typically involves cyclization, hydrolysis, decarboxylation, and formylation steps to yield the desired product.[4]
Step 2: Knoevenagel Condensation
-
React 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 5-fluoroindolin-2-one in a suitable solvent like ethanol.
-
Use a basic catalyst, such as pyrrolidine, to promote the condensation reaction.
-
Heat the reaction mixture to drive the reaction to completion.
-
The resulting intermediate can be isolated by filtration.
Step 3: Amide Formation to Yield Sunitinib
-
Activate the carboxylic acid of the intermediate from the previous step using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI).[5]
-
Add N,N-diethylethane-1,2-diamine to the activated intermediate.
-
Stir the reaction at room temperature to form the final amide bond.
-
Isolate and purify Sunitinib through standard procedures such as crystallization.
Quantitative Data: Synthesis of Sunitinib
| Step | Product | Starting Materials | Reagents and Conditions | Yield (%) |
| 2 | (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, 5-fluoroindolin-2-one | Pyrrolidine, Ethanol, Reflux | ~85 |
| 3 | Sunitinib | Intermediate from Step 2, N,N-diethylethane-1,2-diamine | CDI, Acetonitrile, 60°C | ~81 |
Yields are approximate and can vary based on specific reaction conditions and purification methods.[5]
Biological Activity and Signaling Pathways
Quantitative Data: Inhibitory Activity
The synthesized kinase inhibitors can be evaluated for their biological activity by determining their half-maximal inhibitory concentration (IC50) against a panel of kinases.
| Inhibitor | Target Kinase | IC50 (nM) |
| Sorafenib | RAF1 | 6 |
| BRAF | 22 | |
| VEGFR2 | 90 | |
| PDGFRβ | 57 | |
| Sunitinib | VEGFR2 | 9 |
| PDGFRβ | 8 | |
| c-Kit | 4 |
IC50 values are indicative and can vary depending on the assay conditions.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by the synthesized inhibitors.
Caption: The JAK-STAT signaling pathway, a key regulator of cellular processes.
Caption: The B-cell receptor (BCR) signaling pathway featuring Bruton's tyrosine kinase (BTK).
Experimental Workflow for Kinase Inhibitor Evaluation
The following workflow outlines the general steps for evaluating a newly synthesized kinase inhibitor.
Caption: A typical workflow for the discovery and development of a novel kinase inhibitor.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the IC50 value of an inhibitor.
Materials:
-
Purified kinase
-
Kinase reaction buffer
-
Specific substrate peptide
-
[γ-³³P]ATP
-
Synthesized inhibitor
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, its specific substrate peptide, and the kinase reaction buffer.
-
Add the serially diluted inhibitor to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.
References
- 1. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 2. US8609854B2 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]
- 3. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for the Derivatization of 2-Chloro-5-(trifluoromethyl)pyrimidine for Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-5-(trifluoromethyl)pyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules. The pyrimidine (B1678525) core is a prevalent scaffold in numerous biologically active compounds, capable of acting as a bioisostere for other aromatic rings and participating in crucial hydrogen bonding interactions.[1][2] The presence of a reactive chlorine atom at the 2-position allows for facile derivatization, making it an ideal substrate for the generation of diverse compound libraries.[2] This document provides detailed protocols for three key synthetic strategies used to derivatize this scaffold: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Cross-Coupling
Application Notes
The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.[3][4] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 2-position. The electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition to the palladium catalyst.[3] Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, the reaction can be effectively performed with the appropriate choice of catalyst, ligand, and base.[5][6] This method is highly valued for its functional group tolerance and is a cornerstone for building biaryl structures in drug discovery programs.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required, e.g., SPhos, XPhos, 4-10 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add a degassed solvent, such as 1,4-dioxane (B91453) or toluene, often with a small amount of water.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[3][7]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | 16 | 78 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 12 | 81 |
| 5 | Pyridine-3-boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 18 | 75 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination
Application Notes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction is exceptionally useful for synthesizing aryl amines from aryl halides.[9] For library synthesis, it allows the coupling of this compound with a vast range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines. This versatility is critical for exploring the structure-activity relationships (SAR) of novel drug candidates. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.[10] Several generations of catalyst systems have been developed, enabling the coupling of even challenging substrates under mild conditions.[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.1–1.5 equiv.), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.4–2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%) and a suitable ligand (e.g., BINAP, RuPhos, or Xantphos) (2-4 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (typically 80–120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired 2-amino-5-(trifluoromethyl)pyrimidine derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 6 | 90 |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 12 | 95 |
| 3 | Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 10 | 88 |
| 4 | n-Butylamine | Pd(OAc)₂ / BrettPhos | LiHMDS | THF | 80 | 16 | 82 |
| 5 | 2-Aminopyridine | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 120 | 24 | 70 |
Experimental Workflow: Buchwald-Hartwig Amination
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Gram-Scale Synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the gram-scale synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol is divided into a two-step process: the synthesis of the precursor, 2-hydroxy-5-(trifluoromethyl)pyrimidine, followed by its chlorination to yield the final product.
Experimental Overview
The synthesis commences with the formation of 2-hydroxy-5-(trifluoromethyl)pyrimidine. This intermediate is then converted to the target molecule, this compound, via a robust chlorination reaction using phosphorus oxychloride (POCl₃). This established methodology for converting hydroxypyrimidines to their chloro-derivatives is adaptable for large-scale production.[1][2][3]
Experimental Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Data Summary
The following tables summarize the key quantitative data for the synthesis of the precursor and the final product.
Table 1: Synthesis of 2-hydroxy-5-(trifluoromethyl)pyrimidine
| Parameter | Value |
| Reactants | |
| 1,3-Diamino-2-hydroxypropane | 9.0 g (0.1 mol) |
| Ethyl trifluoroacetate | 14.2 g (0.1 mol) |
| p-Toluenesulfonyl chloride | Stoichiometrically determined |
| Reaction Conditions | |
| Step 1 Temperature | 160-180 °C |
| Step 1 Time | 4-6 hours |
| Step 2 Temperature | 0 °C |
| Step 3 Temperature | Room Temperature |
| Product | |
| Product Name | 2-hydroxy-5-(trifluoromethyl)pyrimidine |
| Appearance | White solid |
| Yield | ~75%[4] |
| Molecular Weight | 164.09 g/mol [5] |
Table 2: Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 2-hydroxy-5-(trifluoromethyl)pyrimidine | 0.3 mol (approx. 49.2 g) |
| Phosphorus oxychloride (POCl₃) | 0.3 mol (approx. 27.5 mL, 46.0 g) |
| Pyridine | 0.3 mol (approx. 24.2 mL, 23.7 g) |
| Reaction Conditions | |
| Temperature | 160 °C |
| Time | 2 hours |
| Product | |
| Product Name | This compound |
| Appearance | White crystalline powder[6] |
| Yield | High (by analogy to similar reactions)[2] |
| Melting Point | 48-52 °C |
| Molecular Weight | 182.53 g/mol [7] |
Experimental Protocols
Step 1: Synthesis of 2-hydroxy-5-(trifluoromethyl)pyrimidine
This procedure is adapted from a patented method.[4]
-
Formation of Intermediate 1: In a reaction vessel equipped with a water separator, combine 1,3-diamino-2-hydroxypropane (9.0 g, 0.1 mol) and ethyl trifluoroacetate (14.2 g, 0.1 mol). Heat the mixture to 160-180 °C and maintain for 4-6 hours. After cooling to room temperature, add a suitable solvent for pulping (e.g., petroleum ether) to precipitate the solid. Filter the solid and dry to obtain Intermediate 1.
-
Formation of Intermediate 2: React Intermediate 1 with p-toluenesulfonyl chloride at 0 °C. Following the reaction, add water and perform a liquid-liquid extraction to isolate Intermediate 2. Remove the solvent under reduced pressure.
-
Formation of 2-hydroxy-5-(trifluoromethyl)pyrimidine: Dissolve Intermediate 2 in a suitable solvent and add a base. Stir the reaction at room temperature until completion. The crude product can be purified by pulping with a mixture of petroleum ether and ethyl acetate (B1210297) to yield 2-hydroxy-5-(trifluoromethyl)pyrimidine as a white solid.[4]
Step 2: Synthesis of this compound
This protocol is based on a general procedure for the large-scale, solvent-free chlorination of hydroxypyrimidines.[2][8]
-
Reaction Setup: In a 150 mL Teflon-lined stainless steel reactor, add 2-hydroxy-5-(trifluoromethyl)pyrimidine (0.3 mol), phosphorus oxychloride (0.3 mol), and pyridine (0.3 mol).[8]
-
Chlorination: Securely seal the reactor and heat the mixture to 160 °C for 2 hours.[8]
-
Work-up and Quenching: After the reaction period, allow the reactor to cool to room temperature. In a well-ventilated fume hood, carefully open the reactor. Slowly and cautiously pour the reaction contents into approximately 100 mL of ice-water with vigorous stirring.[8] This quenching process is highly exothermic and should be performed with extreme care.
-
Neutralization and Isolation: Adjust the pH of the aqueous solution to 8-9 using a saturated sodium carbonate (Na₂CO₃) solution. The solid product should precipitate.[8]
-
Purification: Collect the solid product by filtration. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate or methanol/water) or by column chromatography.[9]
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate cooling and ventilation.[9]
-
The chlorination reaction is performed in a sealed reactor at elevated temperatures, which can lead to a build-up of pressure. Ensure the reactor is properly sealed and rated for the reaction conditions.
Logical Relationship of the Synthetic Process
Caption: Logical flow from starting materials to the final product.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
- 5. molecularinfo.com [molecularinfo.com]
- 6. This compound [chembk.com]
- 7. This compound | C5H2ClF3N2 | CID 13317019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic pathways are:
-
Multi-step synthesis from 3-picoline (also known as 3-methylpyridine): This route involves the N-oxidation of 3-picoline, followed by chlorination to yield 2-chloro-5-methylpyridine (B98176). Subsequent radical chlorination of the methyl group affords 2-chloro-5-(trichloromethyl)pyridine (B1585791), which is then fluorinated to the final product.[1]
-
Direct chlorination of 3-(trifluoromethyl)pyridine (B54556): This method involves the direct chlorination of the pyridine (B92270) ring of 3-(trifluoromethyl)pyridine in either the vapor or liquid phase to selectively produce this compound.[2]
Q2: I am getting a low yield in the final fluorination step from 2-chloro-5-(trichloromethyl)pyridine. What are the possible causes and solutions?
A2: Low yields in the fluorination step can be attributed to several factors:
-
Inefficient Fluorinating Agent: The choice of fluorinating agent is critical. While various agents can be used, anhydrous hydrogen fluoride (B91410) (HF) is common for vapor-phase fluorination, and reagents like potassium fluoride (KF) with a phase-transfer catalyst are used in liquid-phase reactions.[3]
-
Suboptimal Reaction Conditions: Temperature and pressure play a significant role. For liquid-phase fluorination with HF, temperatures between 100°C and 250°C and pressures from 5 to 40 bar are often required.[4] One approach to enhance efficiency is to conduct the reaction in a high-pressure sealed environment.[5]
-
Incomplete Reaction: Ensure sufficient reaction time and adequate mixing to drive the reaction to completion. Monitoring the reaction progress via Gas Chromatography (GC) is recommended.
Q3: How can I minimize the formation of the 2-chloro-3-methylpyridine (B94477) isomer during the chlorination of 3-picoline-N-oxide?
A3: The formation of the undesired 2-chloro-3-methylpyridine isomer is a common issue. Strategies to improve selectivity for the desired 2-chloro-5-methylpyridine include:
-
Reaction Temperature Control: Maintaining an optimal reaction temperature is crucial.
-
Catalyst Selection: The use of specific catalysts can enhance regioselectivity.
-
Purification: While challenging due to similar physical properties, separation of isomers can be achieved through fractional distillation or preparative chromatography.[6] Interestingly, one patented method suggests that the isomer mixture can sometimes be used directly in the subsequent side-chain chlorination step without separation, simplifying the overall process.[1]
Q4: Over-chlorination is leading to multiple chlorinated byproducts. How can this be controlled?
A4: The formation of di- and tri-chlorinated pyridine byproducts can be mitigated by:
-
Controlling Stoichiometry: Carefully controlling the molar ratio of chlorine to the pyridine substrate is essential.[7]
-
Reaction Time and Temperature: Avoid excessively high temperatures and prolonged reaction times.[8]
-
Reaction Monitoring: Utilize GC to monitor the progress of the reaction and stop it once the maximum yield of the desired mono-chlorinated product is achieved.[8]
Troubleshooting Guides
Low Yield in the Synthesis of 2-Chloro-5-(trichloromethyl)pyridine from 2-Chloro-5-methylpyridine
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of starting material | Insufficient chlorinating agent (e.g., chlorine gas). | Ensure a continuous and adequate supply of the chlorinating agent. |
| Low reaction temperature. | Gradually increase the reaction temperature within the optimal range (e.g., 120-140°C for liquid-phase chlorination).[3] | |
| Short reaction time. | Extend the reaction duration and monitor completion by GC. | |
| Catalyst deactivation. | If using a catalyst, consider adding a fresh batch. | |
| Formation of multiple byproducts | Over-chlorination due to excessive temperature or reaction time. | Reduce the reaction temperature and monitor the reaction closely to determine the optimal endpoint. |
| Unwanted side-chain chlorination. | Optimize the reaction conditions, including the choice of solvent and initiator. | |
| Stalled Reaction | Impurities in the starting material. | Ensure the purity of 2-chloro-5-methylpyridine. |
| Inefficient initiation (for radical chlorination). | Ensure the proper functioning of the UV lamp or the correct dosage and activity of the radical initiator. |
Poor Selectivity in the Vapor-Phase Chlorination of 3-(Trifluoromethyl)pyridine
| Symptom | Possible Cause | Suggested Solution |
| High levels of unreacted starting material | Low reaction temperature. | Increase the temperature of the catalyst bed. Temperatures between 300°C and 450°C are typical.[2] |
| Insufficient chlorine. | Increase the molar ratio of chlorine to 3-(trifluoromethyl)pyridine. Ratios of 1:1 to 6:1 are common.[2] | |
| Short residence time. | Decrease the flow rate of the reactants to increase their contact time with the catalyst. | |
| Formation of dichlorinated byproducts | Excessively high temperature. | Lower the reaction temperature. At temperatures above 400°C, using more than 2 moles of chlorine per mole of substrate can increase dichlorination.[2] |
| High chlorine concentration. | Reduce the molar ratio of chlorine to the substrate. | |
| Low conversion rate | Catalyst deactivation. | Regenerate or replace the catalyst. Supported palladium or metal fluorides/oxides are often used.[9] |
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of 2-Chloro-5-trichloromethylpyridine via Gas-Phase Chlorination of β-Picoline
| Temperature (°C) | Residence Time (seconds) | Molar Ratio (β-picoline:C2Cl4F2:Cl2:N2) | Yield (%) | Purity (%) | Reference |
| 350 | 12 | 1 : 5 : 5.6 : 15.9 | 30.6 | 96.4 | [10] |
| 400 | 9 | - | - | - | [10] |
Data extracted from a representative patent. Conditions and results may vary based on specific experimental setup.
Table 2: Influence of Reaction Conditions on the Gas-Phase Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
| Temperature (°C) | Product Content (%) | Major Impurities | Yield of Purified Product (%) | Reference |
| 350 | 92 | Raw material, isomer, over-chlorinated product | 88 | [11] |
| 380 | 90 | Raw material, isomer, over-chlorinated product | 85 | [11] |
| 420 | 91 | Raw material, isomer, over-chlorinated product | 89 | [11] |
These examples used an immobilized ferric chloride catalyst.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine from 2-Chloro-5-methylpyridine (Liquid-Phase)
1. Materials:
-
2-chloro-5-methylpyridine
-
o-dichlorobenzene (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Chlorine gas
-
Nitrogen gas
2. Procedure:
-
In a suitable reactor equipped with a stirrer, condenser, gas inlet, and thermometer, charge 2-chloro-5-methylpyridine, o-dichlorobenzene, and AIBN.
-
Purge the system with nitrogen gas.
-
Heat the mixture to 80°C with stirring.
-
Stop the nitrogen flow and introduce a slow, continuous stream of chlorine gas.
-
Increase the temperature to 140°C and maintain it for the duration of the reaction (typically 18-20 hours).
-
Add additional portions of AIBN every 2 hours to maintain the radical chain reaction.
-
After the reaction is complete (as determined by GC analysis), stop heating and the chlorine flow.
-
Purge the system with nitrogen to remove any residual chlorine.
-
Remove the solvent by vacuum distillation.
-
Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization from ethanol (B145695) to obtain pure 2-chloro-5-(trichloromethyl)pyridine.
This protocol is adapted from a patented procedure and may require optimization for specific laboratory conditions.[3]
Protocol 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 2-Chloro-5-(trichloromethyl)pyridine (Liquid-Phase Fluorination)
1. Materials:
-
2-chloro-5-(trichloromethyl)pyridine
-
Anhydrous potassium fluoride (KF)
-
Cetyltrimethylammonium bromide (CTAB) (phase-transfer catalyst)
-
Dimethyl sulfoxide (B87167) (DMSO) (solvent)
2. Procedure:
-
In a reactor equipped with a stirrer, condenser, and thermometer, combine 2-chloro-5-(trichloromethyl)pyridine, anhydrous potassium fluoride, CTAB, and DMSO. The molar ratio of 2-chloro-5-(trichloromethyl)pyridine to KF should be approximately 1:2 to 1:2.4.[3]
-
Heat the mixture to reflux with vigorous stirring.
-
Maintain the reaction at reflux for 5-7 hours. Monitor the progress by GC.
-
After completion, cool the reaction mixture.
-
The crude product can be isolated by distillation and further purified as needed.
This protocol is based on a patented method and should be performed with appropriate safety precautions, particularly when working with fluoride salts at high temperatures.[3]
Visualizations
Caption: Troubleshooting workflow for low yield in the side-chain chlorination step.
Caption: Key optimization strategies for the fluorination step.
References
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. Method for improving fluorination reaction effect in synthesis process of 2-chloro-5-trifluoromethylpyridine and matched system - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. data.epo.org [data.epo.org]
- 11. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Chloro-5-(trifluoromethyl)pyrimidine by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Chloro-5-(trifluoromethyl)pyrimidine using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Standard silica (B1680970) gel (230-400 mesh) is the most commonly used and recommended stationary phase for the purification of this compound and related chlorinated pyridine (B92270) compounds.
Q2: What are the potential impurities in crude this compound?
A2: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as 2-chloro-5-trichloromethylpyridine.
-
Isomeric byproducts: For instance, 2-chloro-3-methylpyridine (B94477) can be a challenging impurity to separate due to its similar properties.[1]
-
Multi-chlorinated byproducts: The formation of additional chlorinated species on the pyrimidine (B1678525) ring is a possibility.[2]
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: this compound, like many nitrogen-containing heterocyclic compounds, can be sensitive to the acidic nature of silica gel. To mitigate degradation, it is recommended to use a mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine (B128534) (TEA).[3] This will help to neutralize the acidic sites on the silica gel.
Q4: Can I use reversed-phase chromatography for this purification?
A4: While normal-phase chromatography with silica gel is more common for this type of compound, reversed-phase chromatography (e.g., using a C18 column with a mobile phase of acetonitrile (B52724) and water) can be a viable alternative, particularly for separating polar impurities. HPLC analysis of the related compound 2-chloro-5-trichloromethylpyridine has been successfully performed using a C18 column with an acetonitrile/water mobile phase.[4]
Troubleshooting Guide
The following table provides solutions to common problems encountered during the chromatographic purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate (B1210297) system, slowly increase the percentage of ethyl acetate. |
| The compound is strongly adsorbed to the silica gel due to its basicity. | Add 0.1-1% triethylamine to the mobile phase to reduce strong interactions with the acidic silica gel. | |
| Poor separation of the product from impurities | The eluent system has poor selectivity. | Try a different solvent system. For example, if using hexane/ethyl acetate, consider trying dichloromethane (B109758)/methanol. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. | |
| Streaking or tailing of the product spot on TLC and broad peaks during column chromatography | The compound is interacting too strongly with the acidic silica gel. | Add 0.1-1% triethylamine to the eluent to improve the peak shape. |
| The purified product is still impure | Fractions were not collected and analyzed carefully enough. | Collect smaller fractions and analyze each one by TLC before combining. |
| A co-eluting impurity is present. | Re-optimize the mobile phase using TLC to achieve better separation. A shallower solvent gradient during elution may also be necessary. |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column for flash chromatography
-
TLC plates (silica gel coated)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3. If streaking is observed, add 0.1-1% triethylamine to the developing solvent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Carefully pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Ensure the column is packed evenly without any air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the predetermined mobile phase.
-
Apply positive pressure (e.g., with a flash chromatography system or an air pump) to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
If a gradient elution is required to separate impurities, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Spot a small amount from each fraction on a TLC plate and develop it in the appropriate solvent system.
-
Visualize the spots under UV light.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Dry the product under high vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Physical Properties of 2-Chloro-5-(trifluoromethyl)pyridine (a related compound)
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClF₃N | [5] |
| Molecular Weight | 181.54 g/mol | [5] |
| Melting Point | 32-34 °C | [5] |
| Boiling Point | 152 °C | [5] |
| Density | 1.417 g/mL at 25 °C | [5] |
| Appearance | White to yellowish crystalline low melting solid | [6] |
Table 2: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (starting point) | Hexane/Ethyl Acetate (9:1 v/v) |
| Mobile Phase Modifier (if needed) | 0.1 - 1% Triethylamine |
| Target Rf (TLC) | 0.2 - 0.3 |
| Sample Loading | 1-5% of silica gel weight |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Chromatography [chem.rochester.edu]
- 4. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 5. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Reactions with 2-Chloro-5-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-(trifluoromethyl)pyrimidine. The following sections address common side products and issues encountered during experiments, offering solutions and preventative measures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is showing multiple spots on TLC/LC-MS, even with a simple nucleophilic substitution. What are the likely side products?
A1: Unwanted spots in your reaction mixture can originate from impurities in the starting material or from side reactions. Here are the most common culprits:
-
Isomeric Impurities in the Starting Material: The synthesis of this compound can generate isomeric byproducts that may be present in commercially available reagents. The most common isomer is 2-Chloro-3-(trifluoromethyl)pyridine .[1] This isomer can participate in the reaction, leading to a regioisomeric product that may be difficult to separate from your desired product.
-
Troubleshooting:
-
Check the Purity of Your Starting Material: Run a GC-MS or NMR analysis on your starting material to check for the presence of isomers.
-
Purification of Starting Material: If significant isomeric impurities are present, consider purifying the this compound by recrystallization or column chromatography before use.
-
-
-
Hydrolysis Product: The chloro group on the pyrimidine (B1678525) ring is susceptible to hydrolysis, especially under basic conditions or in the presence of water. This leads to the formation of 2-Hydroxy-5-(trifluoromethyl)pyrimidine .
-
Troubleshooting:
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are dry. Use freshly distilled solvents and dry glassware.
-
Control Basicity: If possible, use a non-aqueous base or a hindered base to minimize hydrolysis. If an aqueous base is necessary, consider running the reaction at a lower temperature to reduce the rate of hydrolysis.
-
-
-
Multi-chlorinated Impurities: The manufacturing process of this compound can sometimes lead to the formation of di- or tri-chlorinated pyridines, such as 2,6-dichloro-3-(trifluoromethyl)pyridine .[1] These can also react with your nucleophile, leading to additional side products.
-
Troubleshooting:
-
Starting Material Analysis: As with isomeric impurities, analyze your starting material for the presence of multi-halogenated species.
-
-
Q2: I am performing a nucleophilic aromatic substitution (SNAr) with an amine and observe incomplete conversion and the formation of a polar byproduct that is not my desired product. What could be happening?
A2: This scenario often points towards hydrolysis or issues with reaction conditions.
-
Primary Suspect: Hydrolysis: As mentioned in Q1, the formation of 2-Hydroxy-5-(trifluoromethyl)pyrimidine is a common side reaction. This byproduct is more polar than the starting material and the desired amine product, which would explain the new polar spot on your TLC.
-
Reaction Conditions:
-
Insufficient Base: If you are not using a sufficient excess of a non-nucleophilic base, the HCl generated during the reaction can protonate your amine nucleophile, rendering it unreactive.
-
Temperature Too Low: The SNAr reaction may require heating to proceed at a reasonable rate. If the temperature is too low, you will observe slow or incomplete conversion.
-
Troubleshooting Workflow for SNAr Reactions:
References
Technical Support Center: Optimizing Coupling Reactions for 2-Chloro-5-(trifluoromethyl)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful coupling of 2-Chloro-5-(trifluoromethyl)pyrimidine. The information is designed to help overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: this compound presents several challenges. As a heteroaryl chloride, the C-Cl bond is relatively strong, making the initial oxidative addition step of the catalytic cycle difficult compared to reactions with aryl bromides or iodides.[1][2] The electron-deficient nature of the pyrimidine (B1678525) ring, intensified by the strongly electron-withdrawing trifluoromethyl group, influences its reactivity.[3] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[4][5]
Q2: Which cross-coupling reactions are most suitable for this substrate?
A2: The most commonly employed and effective reactions for this substrate are the Suzuki-Miyaura coupling for forming new carbon-carbon (C-C) bonds and the Buchwald-Hartwig amination for carbon-nitrogen (C-N) bond formation.[2][6] These palladium-catalyzed methods have well-established protocols for heteroaryl chlorides and offer broad functional group tolerance. Other reactions, such as Hiyama coupling with organosilanes, have also been shown to be effective.[7]
Q3: What type of catalyst system is recommended as a starting point?
A3: For coupling reactions involving aryl chlorides, catalyst systems featuring bulky, electron-rich phosphine (B1218219) ligands are critical to facilitate the challenging oxidative addition step.[4][8]
-
For Suzuki-Miyaura Coupling: A good starting point is a palladium precatalyst like Pd₂(dba)₃ or a G3/G4 precatalyst, paired with a biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[9]
-
For Buchwald-Hartwig Amination: Similar bulky biarylphosphine ligands are highly effective. The choice of ligand can be critical and may require screening to find the optimal one for a specific amine coupling partner.[8][9] Using pre-formed palladium catalysts (precatalysts) often leads to more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.[1]
Q4: How does the choice of base impact the reaction?
A4: The base plays a crucial role and its selection is dependent on the specific coupling reaction.
-
In Suzuki-Miyaura reactions, the base facilitates the transmetalation step. A moderately strong inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) is commonly used, often in an aqueous solution with an organic solvent.[6][9]
-
In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequent choices.[8] Care must be taken as strong bases can be incompatible with certain functional groups.[10]
Troubleshooting Guide
Problem Area: Low or No Product Yield
Q5: My Suzuki-Miyaura coupling reaction with this compound is failing or providing a very low yield. What should I investigate?
A5: Low yield in a Suzuki coupling of this substrate often points to issues with the catalyst activation, reaction conditions, or reagent stability.
-
Potential Cause 1: Inefficient Catalyst System. The oxidative addition to the C-Cl bond is often the rate-limiting step.
-
Solution: Switch to a catalyst system known for activating aryl chlorides. Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos). Consider screening a panel of ligands, as small changes can have a large impact.[11]
-
-
Potential Cause 2: Suboptimal Base or Solvent. The base may not be strong enough or soluble enough to promote transmetalation effectively.
-
Solution: Screen different bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. Ensure the base is finely ground to maximize surface area.[12] The solvent must be anhydrous and degassed; common choices include 1,4-dioxane (B91453), toluene, or a THF/water mixture.[4][11]
-
-
Potential Cause 3: Low Reaction Temperature. Aryl chlorides typically require higher temperatures to react compared to bromides or iodides.
-
Potential Cause 4: Boronic Acid Decomposition. Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive anhydrides (boroxines).
-
Solution: Use fresh, high-quality boronic acid. Alternatively, consider using the corresponding boronic acid pinacol (B44631) ester, which is often more stable.[11] Running the reaction under strictly anhydrous conditions can minimize protodeboronation.
-
Q6: I am struggling with a Buchwald-Hartwig amination. My starting material is consumed, but I cannot isolate the desired product. What could be the issue?
A6: This scenario suggests that while the catalyst is active, the reaction is proceeding down an unproductive pathway or the product is unstable.
-
Potential Cause 1: Catalyst Inhibition. The pyridine-like nitrogen on the pyrimidine ring or the amine coupling partner itself can coordinate to the palladium center and inhibit catalysis.[4]
-
Solution: The use of sterically hindered, electron-rich ligands is crucial to prevent catalyst deactivation.[4] Ensure an appropriate ligand-to-palladium ratio is used.
-
-
Potential Cause 2: Unproductive Side Reactions. The starting material may be undergoing dehalogenation, or the amine coupling partner could have reactive functional groups.
-
Potential Cause 3: Base Incompatibility. The strong base required for the reaction (e.g., NaOtBu) might be reacting with other functional groups on your substrate or product.
-
Solution: Screen alternative bases. While strong bases are typical, sometimes weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, especially with more acidic amines, though this may require higher temperatures or longer reaction times.
-
-
Potential Cause 4: Product Instability. The product itself might be unstable under the reaction or workup conditions.
-
Solution: Analyze the crude reaction mixture by LC-MS to see if the product is formed and then decomposes. Consider a milder workup procedure or running the reaction at a lower temperature for a longer duration.
-
Problem Area: Side Product Formation
Q7: I am observing significant amounts of a dehalogenated starting material in my reaction mixture. How can I prevent this?
A7: Dehalogenation (replacement of the chlorine with hydrogen) is a common side reaction. It typically arises from sources of hydride, often from trace water or other proton sources in the reaction mixture.
-
Solution: Ensure all reagents and solvents are rigorously dried and that the reaction is performed under a strictly inert and anhydrous atmosphere. Use high-purity, anhydrous-grade solvents. Dry bases like K₃PO₄ in an oven before use.
Q8: My Suzuki reaction is plagued by the homocoupling of my boronic acid. What causes this and how can it be minimized?
A8: The homocoupling of boronic acids to form a biaryl species is typically caused by the presence of oxygen, which can participate in an alternative catalytic cycle.[14]
-
Solution: Proper degassing of the solvent and reaction mixture is critical. Use a robust method like freeze-pump-thaw (for small scale) or sparging with an inert gas (e.g., Argon) for at least 30 minutes prior to adding the catalyst.[14] Maintaining a positive pressure of inert gas throughout the reaction is essential.
Data Presentation: Recommended Reaction Conditions
The tables below provide general starting conditions for optimizing Suzuki-Miyaura and Buchwald-Hartwig couplings with this compound. These should be considered as starting points for further optimization.
Table 1: General Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol%) or XPhos Pd G3 (2-5 mol%) | Precatalysts are often more reliable and air-stable. |
| Ligand | XPhos, SPhos, or RuPhos (1.1 - 1.5 eq. relative to Pd) | Bulky, electron-rich biaryl phosphine ligands are essential for C-Cl activation.[5][11] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Must be anhydrous and finely powdered. |
| Boronic Acid | 1.1 - 1.5 equivalents | Using a pinacol ester can improve stability and reduce homocoupling.[11] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Must be thoroughly degassed before use. |
| Temperature | 90 - 110 °C | Temperature screening is highly recommended.[11][16] |
| Atmosphere | Inert (Argon or Nitrogen) | Rigorous exclusion of oxygen is critical to prevent side reactions.[14] |
Table 2: General Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or [Pd(cinnamyl)Cl]₂ | Precatalysts that generate Pd(0) in situ are common.[17] |
| Ligand | XPhos, RuPhos, or other bulky biaryl phosphine ligands | Ligand choice is critical and often substrate-dependent.[8] |
| Base | NaOtBu or LHMDS (1.2 - 2.0 equivalents) | Must be a strong, non-nucleophilic base. |
| Amine | 1.0 - 1.2 equivalents | Ensure high purity of the amine coupling partner. |
| Solvent | Toluene, 1,4-Dioxane, or THF | Must be anhydrous and degassed.[4] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for aryl chlorides.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability and preventing side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[14]
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the ligand (e.g., XPhos, 0.04 eq.) in the degassed organic solvent (e.g., 1,4-dioxane).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water) to the reaction vial containing the solids via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for the intended reaction time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Inside a glovebox or under a strong stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., RuPhos, 0.04 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried reaction vial with a stir bar.
-
Add this compound (1.0 eq.) to the vial.
-
Seal the vial with a septum cap.
-
Remove the vial from the glovebox (if used) and add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the amine coupling partner (1.1 eq.), either neat if liquid or as a solution in the reaction solvent, via syringe.
-
Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude residue by column chromatography.
Visualizations
Caption: General workflow for cross-coupling reaction optimization.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of Trifluoromethylated Pyrimidines
Welcome to the technical support center for the synthesis of trifluoromethylated pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for introducing a trifluoromethyl group onto a pyrimidine (B1678525) ring?
A1: There are several common strategies for synthesizing trifluoromethylated pyrimidines:
-
Direct Trifluoromethylation: This involves the direct introduction of a -CF3 group onto a pre-formed pyrimidine ring using various trifluoromethylating reagents. However, this method can suffer from a lack of regioselectivity.[1][2]
-
Cyclocondensation with Trifluoromethylated Building Blocks: This is a widely used method where a trifluoromethyl-containing precursor is cyclized to form the pyrimidine ring. This approach offers better control over the position of the -CF3 group.
-
Multi-component Reactions: One-pot reactions involving multiple starting materials can be employed to construct the trifluoromethylated pyrimidine core in a single step, often avoiding selectivity issues.[1]
Q2: My reaction to synthesize a trifluoromethylated pyrimidine is resulting in a low yield. What are the potential causes?
A2: Low yields are a common issue and can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For instance, some reactions like chlorine/fluorine exchange require high temperatures (150-250°C), and insufficient heat can lead to low conversion.[3]
-
Reagent Purity and Stoichiometry: The purity of starting materials and the precise molar ratios of reactants are crucial for efficient conversion.
-
Presence of Water: The trifluoromethyl group can make the pyrimidine ring susceptible to nucleophilic attack, and the presence of moisture can lead to hydrolysis of starting materials or the final product.[3]
-
Decomposition: Harsh reaction conditions, such as excessively high temperatures, can cause the decomposition of starting materials and products, often indicated by the formation of dark, tar-like substances.[3]
Q3: I am observing the formation of multiple side products that are difficult to separate from my desired trifluoromethylated pyrimidine. What can I do?
A3: The formation of multiple, hard-to-separate products is often due to non-specific reactions.[3] To address this, consider the following:
-
Optimize Reaction Conditions: Adjusting the temperature, catalyst, solvent, and base can significantly improve the selectivity of the reaction.[3]
-
Alternative Purification Techniques: If standard chromatography is ineffective due to similar polarities of the product and by-products, consider converting the product into a salt (e.g., hydrochloride) to facilitate purification by precipitation or extraction.[3] High-performance liquid chromatography (HPLC) can also be employed for challenging separations.[3]
Q4: What are some common challenges associated with the C-CF3 bond formation on the pyrimidine ring?
A4: The formation of the C-CF3 bond can be challenging due to the high energy of the C-F bond.[4] Reductive elimination from a metal center is a key step in many catalytic C-F bond formation reactions and can be a difficult transformation.[5][6] The strong electron-withdrawing nature of the trifluoromethyl group can also activate the pyrimidine ring to nucleophilic attack, leading to potential side reactions.[3]
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is a frequent challenge in the synthesis of trifluoromethylated pyrimidines. Follow this systematic approach to diagnose and resolve the issue.
Troubleshooting Workflow for Low Yield
References
preventing decomposition of 2-Chloro-5-(trifluoromethyl)pyrimidine during reaction
Welcome to the Technical Support Center for 2-Chloro-5-(trifluoromethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful reaction of this important chemical intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, presented in a question-and-answer format.
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired product, with starting material consumed. | Decomposition of the starting material or product. The trifluoromethyl group makes the pyrimidine (B1678525) ring highly susceptible to nucleophilic attack, including by water or other nucleophiles present in the reaction mixture. | - Ensure strictly anhydrous conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control reaction temperature: Avoid excessive heat, as thermal decomposition can occur. Consider running reactions at lower temperatures for longer durations. - Optimize base selection: Use a non-nucleophilic base to avoid competition with your desired nucleophile. The choice of base can significantly influence the reaction's selectivity. |
| Formation of a significant amount of an unexpected side product. | Hydrolysis of the 2-chloro group. The presence of water, even in trace amounts, can lead to the formation of 2-hydroxy-5-(trifluoromethyl)pyrimidine. This is often exacerbated by acidic or basic conditions. | - Use anhydrous solvents and reagents. - During workup, use a pre-cooled, pH-neutral aqueous solution for extraction. - Minimize the duration of contact with aqueous phases. |
| Reaction mixture turns dark or forms tar-like substances. | Extensive decomposition of the starting material or product. This can be caused by excessive temperature, a highly reactive nucleophile, or incompatible solvents. | - Lower the reaction temperature. - Slowly add the nucleophile to the reaction mixture to control the exotherm. - Screen different solvents to find one that promotes the desired reaction without causing decomposition. |
| Inconsistent reaction outcomes. | Variability in the quality of starting materials or reagents. The presence of impurities, especially water, in the starting material, solvent, or base can lead to inconsistent results. | - Use high-purity this compound. - Ensure all solvents and reagents are of appropriate quality and are properly dried. - Maintain consistent reaction setup and conditions between experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
A1: The primary decomposition pathway is nucleophilic aromatic substitution (SNAr) of the chloro group by unintended nucleophiles, most commonly water (hydrolysis) to form 2-hydroxy-5-(trifluoromethyl)pyrimidine. The strong electron-withdrawing effect of the trifluoromethyl group and the pyrimidine ring nitrogens activates the 2-position for such attacks. At elevated temperatures, thermal decomposition can also occur, leading to the formation of various degradation products.
Q2: How does pH affect the stability of this compound?
A2: Both acidic and basic conditions can promote the hydrolysis of the 2-chloro group. Under acidic conditions, protonation of a ring nitrogen can further activate the ring towards nucleophilic attack. Under basic conditions, hydroxide (B78521) ions are potent nucleophiles that can directly displace the chloride. Therefore, maintaining a neutral or near-neutral pH is recommended whenever possible, especially during aqueous workup.
Q3: What solvents are recommended for reactions with this compound?
A3: The choice of solvent is critical and depends on the specific reaction. Aprotic polar solvents such as anhydrous Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF) are commonly used. It is crucial to use anhydrous grades of these solvents to minimize hydrolysis. The following table provides a general guide to solvent selection.
| Solvent | General Recommendations and Considerations |
| Dimethylformamide (DMF) | Good for dissolving a wide range of reactants. Use anhydrous grade and consider that it can be difficult to remove during workup. |
| Acetonitrile (ACN) | A good alternative to DMF, often easier to remove. Ensure it is anhydrous. |
| Tetrahydrofuran (THF) | A less polar option, suitable for many reactions. Use a dry, inhibitor-free grade. |
| Dioxane | Similar to THF, can be a good choice for certain reactions. Must be anhydrous. |
| Toluene | A non-polar option that can be useful for specific applications, often at elevated temperatures. |
Q4: Which bases are most suitable for reactions involving this compound?
A4: Non-nucleophilic bases are preferred to avoid competition with the intended nucleophile. The choice of base will depend on the pKa of the nucleophile and the reaction conditions.
| Base | Recommendations and Considerations |
| Potassium Carbonate (K₂CO₃) | A common and effective inorganic base for many SNAr reactions. |
| Cesium Carbonate (Cs₂CO₃) | Often more effective than K₂CO₃, especially for less reactive nucleophiles. |
| Triethylamine (Et₃N) | A common organic base, but can sometimes act as a nucleophile at higher temperatures. |
| N,N-Diisopropylethylamine (DIPEA) | A sterically hindered, non-nucleophilic organic base. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | A strong, non-nucleophilic base suitable for deprotonating a wide range of nucleophiles. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous dimethylformamide (DMF)
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Ethyl acetate (B1210297)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), the desired amine nucleophile (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a substrate concentration of 0.1-0.5 M.
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Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with ethyl acetate and wash with water to remove DMF and inorganic salts.
-
Repeat the aqueous wash two more times, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Low-Temperature Aqueous Workup for Sensitive Products
This protocol is designed to minimize the hydrolysis of the product during extraction.
Materials:
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Crude reaction mixture
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
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Brine (saturated aqueous NaCl solution)
-
Ice bath
-
Separatory funnel
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Pre-cool all solvents and aqueous solutions in an ice bath.
-
Place the flask containing the crude reaction mixture in an ice bath.
-
Quench the reaction by slowly adding pre-cooled deionized water.
-
Transfer the mixture to a separatory funnel and add the pre-cooled extraction solvent.
-
Gently invert the funnel several times to mix the layers, venting frequently. Avoid vigorous shaking.
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Allow the layers to separate and drain the organic layer into a pre-cooled flask.
-
Perform any subsequent washes with pre-cooled brine.
-
Dry the organic layer over anhydrous sodium sulfate at room temperature.
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Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator with a cool water bath.
Visualizing Reaction and Decomposition Pathways
Technical Support Center: Suzuki Reactions with 2-Chloro-5-(trifluoromethyl)pyrimidine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-5-(trifluoromethyl)pyrimidine.
Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the most common causes?
Low yields in this specific reaction typically stem from the challenging nature of the substrate and suboptimal reaction conditions. Key areas to investigate include:
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Poor Substrate Reactivity: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[1][2] The strong electron-withdrawing effect of the trifluoromethyl group further deactivates the pyrimidine (B1678525) ring, making oxidative addition more difficult.
-
Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1] This is a common issue with nitrogen-containing heterocycles.
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Side Reactions: Several side reactions can compete with the desired cross-coupling, significantly reducing the yield. The most prevalent are protodeboronation of the boronic acid and homo-coupling of the boronic acid.[1]
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Improper Reaction Setup: Suzuki reactions are highly sensitive to oxygen. Failure to properly degas solvents and maintain a strictly inert atmosphere can lead to catalyst decomposition and the promotion of side reactions.[1]
Q2: I'm observing significant amounts of side products in my reaction mixture. What are they and how can I minimize them?
The most common side products are typically the result of protodeboronation and homo-coupling.
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, forming an arene byproduct. This side reaction is often promoted by high temperatures and the presence of water and base.[1][3]
-
Solution: Use fresh, high-purity boronic acid. Consider using boronic esters (e.g., pinacol (B44631) esters) which can be more stable. Minimize the amount of water in the reaction or use anhydrous conditions if feasible.
-
-
Homo-coupling: This reaction involves the coupling of two boronic acid molecules to form a biaryl byproduct.[1]
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Solution: This can be minimized by ensuring efficient oxidative addition and transmetalation. Adding the this compound in a slight excess may help.[1]
-
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This can be promoted by certain palladium catalysts, especially when palladium nanoparticles are formed.[4]
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Solution: Using a well-defined molecular catalyst and ensuring an excess of the phosphine (B1218219) ligand can help maintain the active catalyst in its molecular form and suppress nanoparticle formation.[4]
-
Q3: How do I choose the optimal catalyst, ligand, base, and solvent for this challenging substrate?
The choice of reaction components is highly interdependent and crucial for success.[1] For an electron-deficient aryl chloride like this compound, more robust systems are generally required.
-
Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be effective.[2] Consider using more active, modern palladium precatalysts in combination with bulky, electron-rich phosphine ligands. These ligands promote the challenging oxidative addition step with aryl chlorides and can stabilize the catalytic species.
-
Base: The choice of base is critical. A moderately strong base is often required. Inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently effective.[5] Stronger bases like NaOH or NaOMe can be used but may promote side reactions.[6]
-
Solvent: A mixture of an organic solvent and water is commonly used, such as 1,4-dioxane/water or THF/water.[1][5] The water is necessary to solubilize the inorganic base and facilitate the transmetalation step. Ensure all solvents are thoroughly degassed before use.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction not working even though I am following a standard Suzuki protocol?
Standard protocols may not be sufficient for challenging substrates. This compound is an electron-deficient heteroaryl chloride, which makes it significantly less reactive than simple aryl bromides. You will likely need to employ more specialized conditions, such as those outlined in the tables below, which are designed for difficult couplings.
Q2: Can I use microwave irradiation to improve my reaction?
Yes, microwave irradiation can be highly effective in improving yields and reducing reaction times for difficult Suzuki couplings.[7] It allows for rapid and uniform heating to higher temperatures, which can overcome the activation energy barrier for the oxidative addition of the chloride.[7]
Q3: My boronic acid has electron-withdrawing groups. Is this a problem?
Yes, boronic acids with electron-withdrawing groups can slow down the transmetalation step, potentially leading to lower yields.[1][3] Conversely, electron-rich boronic acids tend to give better results.[3] If you are using an electron-poor boronic acid, you may need to screen different bases and solvents to optimize the transmetalation step.
Q4: How can I confirm that my reagents are of sufficient quality?
The purity of all reagents is critical.
-
Boronic Acid: Check for signs of decomposition (e.g., formation of anhydrides). It's best to use fresh, high-purity boronic acids.[1]
-
Palladium Catalyst: Ensure it has been stored correctly under an inert atmosphere. Catalyst decomposition can be a major source of failure.
-
Solvents: Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.
Data and Protocols
Recommended Catalyst Systems for Challenging Suzuki Couplings
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Notes |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O | 80-110 | A robust system for aryl chlorides. |
| Pd₂(dba)₃ (2-4) | XPhos (4-8) | Cs₂CO₃ (2-3) | THF / H₂O | 80-100 | Effective for electron-deficient substrates. |
| Pd(PPh₃)₄ (3-5) | None | K₂CO₃ (2-3) | Toluene / H₂O | 90-110 | A classic choice, may require higher temperatures and longer reaction times.[8][9] |
| Pd(dppf)Cl₂ (3-5) | None | Na₂CO₃ (2) | DME / H₂O | 90 | Often used for heteroaryl couplings.[8] |
General Experimental Protocol
This protocol serves as a starting point and should be optimized for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[1]
-
Palladium catalyst (e.g., XPhos-Pd-G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[5]
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Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)[5]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base under a positive flow of inert gas.[1][5]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1][5]
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
Technical Support Center: Large-Scale Synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the large-scale synthesis of this compound?
A1: The most common precursor for the synthesis of this compound is 5-(trifluoromethyl)uracil (B1200052). This intermediate is then subjected to chlorination to yield the desired product. Alternative routes might involve the direct trifluoromethylation of a pre-functionalized pyrimidine (B1678525) ring, though this is less common on an industrial scale.
Q2: What are the typical chlorinating agents used for converting 5-(trifluoromethyl)uracil to this compound?
A2: For large-scale synthesis, phosphorus oxychloride (POCl₃) is a frequently used chlorinating agent. Other reagents like thionyl chloride (SOCl₂) might also be employed, sometimes in the presence of a catalyst such as N,N-dimethylformamide (DMF).
Q3: What are the major challenges encountered during the scale-up of this synthesis?
A3: Key challenges include managing the exothermic nature of the chlorination reaction, ensuring complete conversion to avoid difficult-to-remove impurities, handling corrosive and toxic reagents safely, and effective purification of the final product to meet pharmaceutical-grade specifications. By-product formation, such as the corresponding dichloro-pyrimidine, can also be a significant issue.
Q4: Are there greener or more sustainable synthetic methods available?
A4: Research into more environmentally benign methods is ongoing. One promising approach is the use of aqueous electrochemical synthesis for the preparation of the 5-trifluoromethyluracil intermediate, which avoids the use of harsh chemical oxidants and metal catalysts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete chlorination of 5-(trifluoromethyl)uracil.- Sub-optimal reaction temperature or time.- Degradation of the product during workup or purification. | - Increase the molar excess of the chlorinating agent (e.g., POCl₃).- Optimize the reaction temperature and monitor the reaction progress using techniques like HPLC or GC.- Ensure anhydrous conditions, as moisture can quench the chlorinating agent.- Use a milder workup procedure and optimize purification conditions (e.g., distillation or crystallization). |
| Formation of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine By-product | - Over-chlorination due to harsh reaction conditions.- Extended reaction time or excessive temperature. | - Carefully control the stoichiometry of the chlorinating agent.- Reduce the reaction temperature and shorten the reaction time once the formation of the desired product is maximized.- Monitor the reaction closely to stop it at the optimal point. |
| Incomplete Conversion of Starting Material | - Insufficient amount of chlorinating agent.- Low reaction temperature or insufficient reaction time.- Poor mixing in the reactor on a large scale. | - Increase the equivalents of the chlorinating agent.- Gradually increase the reaction temperature while monitoring for by-product formation.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Difficulties in Product Purification | - Presence of closely related impurities, such as isomers or over-chlorinated products.- Residual starting material or reagents. | - Employ fractional distillation under reduced pressure for separation.- Consider recrystallization from a suitable solvent system to isolate the pure product.- Use column chromatography for smaller scales or for isolating highly pure material. |
| Safety Concerns with Reagents | - Use of corrosive and toxic reagents like POCl₃. | - All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.- Implement engineering controls for large-scale reactions to handle reagent addition and quenching safely. |
Experimental Protocols
Synthesis of 5-(Trifluoromethyl)uracil
A common precursor, 5-(trifluoromethyl)uracil, can be synthesized via various methods. One approach involves the trifluoromethylation of uracil (B121893).
Method 1: Trifluoromethylation using Langlois' Reagent
This method involves the reaction of uracil with sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) in the presence of an oxidizing agent like tert-butyl hydroperoxide (TBHP).
Table 1: Reaction Parameters for Trifluoromethylation of Uracil
| Parameter | Value |
| Uracil | 1.0 equivalent |
| CF₃SO₂Na | 2.0 - 3.0 equivalents |
| TBHP (70% in water) | 2.0 - 3.0 equivalents |
| Solvent | Water or a mixture of Dichloromethane (B109758)/Water |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12 - 24 hours |
Synthesis of this compound
This protocol outlines the chlorination of 5-(trifluoromethyl)uracil to obtain the target compound. The formation of the monochloro- product is favored by controlling the reaction conditions.
Method 2: Controlled Chlorination using Phosphorus Oxychloride
Table 2: Reaction Parameters for Chlorination of 5-(Trifluoromethyl)uracil
| Parameter | Value |
| 5-(Trifluoromethyl)uracil | 1.0 equivalent |
| Phosphorus Oxychloride (POCl₃) | 1.5 - 2.5 equivalents |
| Catalyst (optional) | N,N-Dimethylformamide (catalytic amount) |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 8 hours |
Detailed Procedure:
-
In a reactor equipped with a mechanical stirrer, a condenser, and a dropping funnel, charge 5-(trifluoromethyl)uracil.
-
Slowly add phosphorus oxychloride (POCl₃) to the reactor under a nitrogen atmosphere. A catalytic amount of DMF can be added at this stage.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and maintain for the specified duration, monitoring the reaction progress by HPLC or GC.
-
After completion, cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding it to ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or recrystallization to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)pyrimidine
Welcome to the technical support center for the purification of 2-Chloro-5-(trifluoromethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on the synthesis of analogous compounds, common impurities in crude this compound may include[1]:
-
Unreacted starting materials: Depending on the synthetic route, this could include precursors like 5-(trifluoromethyl)uracil.
-
Isomeric byproducts: Positional isomers, such as 4-Chloro-5-(trifluoromethyl)pyrimidine, can be formed during the chlorination step.
-
Over-chlorinated products: Dichlorinated or other polychlorinated pyrimidines can be generated if the reaction is not carefully controlled.
-
Residual solvents: Solvents used in the synthesis and workup, such as phosphoryl chloride or organic extraction solvents, may be present.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired final purity. For removal of minor impurities and to obtain a crystalline solid, recrystallization is often suitable. For complex mixtures containing isomers and other byproducts, column chromatography is generally more effective.
Q3: What are some key stability considerations when purifying this compound?
A3: Halogenated pyrimidines can be susceptible to degradation, especially on acidic stationary phases like silica (B1680970) gel[2]. It is advisable to monitor for any signs of decomposition during purification, such as streaking on a TLC plate or the appearance of new spots. Using a deactivated silica gel or an alternative stationary phase like alumina (B75360) can mitigate this issue.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low Recovery of Purified Product | The compound is too soluble in the chosen solvent at low temperatures. | Select a solvent in which the compound has a steep solubility curve (high solubility at high temperature, low solubility at low temperature). Try a solvent mixture; dissolve the compound in a "good" solvent and add a "poor" solvent until turbidity is observed, then heat to redissolve and cool slowly. |
| Product "Oils Out" Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated. | Use a lower boiling point solvent. Dilute the solution with more solvent before cooling. Ensure a slow cooling rate to encourage crystal lattice formation. |
| Crystals are Colored or Appear Impure | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure the crystals are thoroughly washed with cold solvent after filtration. |
| No Crystal Formation Upon Cooling | The solution is not supersaturated. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The mobile phase polarity is not optimized. | Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives good separation (Rf of the product around 0.3-0.4). A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate compounds with very different polarities. |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., use a higher percentage of hexane (B92381) in a hexane/ethyl acetate (B1210297) system). |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., add more ethyl acetate or a small amount of methanol (B129727) to a hexane/ethyl acetate system). |
| Streaking or Tailing of the Product Band | The compound is interacting too strongly with the stationary phase or is degrading. | Add a small amount of a modifier to the mobile phase, such as triethylamine (B128534) (~0.1-1%), to neutralize acidic sites on the silica gel. Consider using a less acidic stationary phase like alumina[2]. |
| Low Recovery After Chromatography | The compound is irreversibly adsorbed onto the stationary phase or is volatile. | Ensure the chosen mobile phase is sufficiently polar to elute the compound. Use a less active stationary phase. If the compound is volatile, take care during solvent removal (rotary evaporation at low temperature and pressure). |
Experimental Protocols
Recrystallization Protocol (General)
A patent for the purification of the precursor, 2-chloro-5-trichloromethylpyridine, suggests the use of absolute ethanol (B145695) for recrystallization[3]. This provides a good starting point for developing a protocol for this compound.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Column Chromatography Protocol (General)
For halogenated pyrimidines, a common mobile phase for silica gel chromatography is a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) and a moderately polar solvent like ethyl acetate[4].
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pack a glass column with the slurry, ensuring an even and compact bed.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
Loading: Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the compounds.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data
| Purification Method | Starting Purity (Example for Analogue) | Final Purity (Example for Analogue) | Common Impurities Removed |
| Rectification/Distillation | 91-94%[1] | >99%[1] | Unreacted starting materials, isomeric byproducts, over-chlorinated products[1] |
Visualizations
References
- 1. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
managing exothermic reactions in 2-Chloro-5-(trifluoromethyl)pyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exothermic reactions during the synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine.
Troubleshooting Guide: Managing Exothermic Reactions
Uncontrolled exothermic reactions can lead to temperature spikes, pressure buildup, and potentially hazardous situations in the laboratory. The following guide addresses specific issues you might encounter during the synthesis of this compound, particularly when dealing with trifluoromethylation and chlorination steps, which are often highly exothermic.
| Issue | Potential Cause | Recommended Action |
| Rapid Temperature Increase During Reagent Addition | Reagent addition rate is too high. | Immediately stop the addition of the reagent. • Increase the efficiency of the cooling bath. • Once the temperature is stable and within the desired range, resume addition at a significantly slower rate. |
| Inadequate cooling. | Ensure the reaction vessel is properly immersed in the cooling bath. • Check the temperature and circulation of the cooling medium. • Consider using a more efficient cooling system (e.g., a cryostat). | |
| Incorrect solvent volume (too concentrated). | Verify the solvent volume against the experimental protocol. • If the reaction mixture is too concentrated, consider diluting it with additional solvent, ensuring the solvent is pre-chilled. | |
| Sustained High Reaction Temperature After Addition is Complete | Insufficient heat dissipation. | Maintain vigorous stirring to ensure uniform heat distribution. • Continue to monitor the cooling system's performance. |
| Secondary or delayed exothermic decomposition. | Be prepared for a potential secondary exotherm. Have a quenching agent and an appropriate fire extinguisher readily available. • Do not leave the reaction unattended until the temperature has stabilized at the desired level for a prolonged period. | |
| Pressure Buildup in the Reaction Vessel | Off-gassing from the reaction. | Ensure the reaction is conducted in a well-ventilated fume hood. • Use a setup that allows for safe venting of gases, such as a bubbler or a condenser open to an inert gas line. |
| Reaction temperature exceeding the solvent's boiling point. | Immediately cool the reaction vessel. • Ensure the reaction temperature is kept well below the boiling point of the solvent used. | |
| Localized Hotspots in the Reaction Mixture | Poor mixing. | Increase the stirring speed to improve homogeneity. • Ensure the stirrer blade is appropriately sized and positioned for the reaction vessel. |
| Viscous reaction mixture. | If the mixture becomes too thick for effective stirring, consider careful dilution with a pre-chilled solvent as per the protocol. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for controlling exothermicity in the synthesis of this compound?
A1: The most critical steps are typically the trifluoromethylation and chlorination stages. For instance, in a related synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine from uracil, the trifluoromethylation step using an organic peroxide is strongly exothermic.[1] Controlling the addition rate of the peroxide and maintaining a specific temperature range are crucial for safety and yield.[1]
Q2: What is the recommended temperature range for the trifluoromethylation step?
A2: Based on protocols for similar pyrimidine (B1678525) syntheses, the internal temperature should be carefully controlled. For example, during the addition of tert-butyl hydroperoxide for the trifluoromethylation of uracil, the temperature should be maintained between 45-75°C.[1] After the addition is complete, the reaction mixture is typically stirred at a temperature between 40-100°C.[1]
Q3: How can I effectively monitor the reaction temperature?
A3: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture, ensuring the probe tip is well-submerged and not touching the walls of the reactor. Continuous monitoring is essential, especially during the addition of reagents known to cause an exothermic reaction.
Q4: What are the best practices for reagent addition?
A4: Reagents that initiate a strong exothermic reaction, such as peroxides or chlorinating agents, should be added slowly and in a controlled manner. Using a syringe pump or a dropping funnel for liquid reagents allows for precise control over the addition rate. Always monitor the internal reaction temperature closely during addition.
Q5: What should I do in case of a thermal runaway?
A5: In the event of a thermal runaway (a rapid, uncontrolled increase in temperature and pressure), prioritize personal safety. Activate your laboratory's emergency procedures, which may include:
-
Alerting colleagues and the lab supervisor.
-
Activating the emergency stop on any heating equipment.
-
Using a blast shield if available.
-
Preparing for emergency quenching or cooling if a safe procedure has been established.
-
Evacuating the area if the situation becomes uncontrollable.
Experimental Protocols and Data
The following tables summarize key quantitative data for managing exothermic reactions, adapted from a similar synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.[1] These parameters provide a valuable starting point for optimizing the synthesis of this compound.
Table 1: Recommended Reaction Parameters for Trifluoromethylation Step
| Parameter | Value | Reference |
| Reagents | ||
| Uracil | 1 eq. | [1] |
| Sodium trifluoromethanesulfinate | 2.9 eq. | [1] |
| Ferrous sulfate (B86663) heptahydrate | catalytic | [1] |
| tert-butyl hydroperoxide (70% aq.) | 5 eq. | [1] |
| Conditions | ||
| Solvent | Water | [1] |
| Initial Temperature | 40°C | [1] |
| Temperature during Peroxide Addition | 55-75°C | [1] |
| Temperature after Peroxide Addition | 50-60°C | [1] |
| Stirring Time after Addition | 0.5 - 1.0 h | [1] |
Table 2: Chlorination Step Parameters
| Parameter | Value | Reference |
| Reagents | ||
| 5-Trifluoromethyluracil (5-TFU) | 1 eq. | [1] |
| Phosphoryl chloride (POCl₃) | 3.2 eq. | [1] |
| Diisopropylethylamine (DIPEA) | 1.69 eq. | [1] |
| Conditions | ||
| Reaction Temperature | 110-120°C | [1] |
| Reaction Time | 7-8 h | [1] |
Visualizing Workflows and Relationships
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting exothermic reactions.
References
Validation & Comparative
Navigating the NMR Landscape of Trifluoromethylated Pyrimidines: A Comparative Analysis
Comparative NMR Data Analysis
The electronic environment of the pyrimidine (B1678525) and pyridine (B92270) rings is significantly influenced by the presence and position of substituents. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group and the chlorine (-Cl) atom deshields the nearby protons and carbons, leading to downfield chemical shifts.
For the target molecule, 2-Chloro-5-(trifluoromethyl)pyrimidine , one would anticipate two singlets in the ¹H NMR spectrum corresponding to the protons at the C4/C6 and C2 positions of the pyrimidine ring. In the ¹³C NMR spectrum, distinct signals for each of the five carbon atoms are expected, with the carbon of the CF₃ group appearing as a quartet due to coupling with the three fluorine atoms.
The following tables summarize the available experimental ¹H and ¹³C NMR data for analogous compounds, which serve as a valuable reference for predicting the spectral characteristics of this compound.
Table 1: ¹H NMR Chemical Shifts (δ) of this compound Analogs
| Compound | Solvent | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) |
| 2-Chloro-5-(trifluoromethyl)pyridine[1] | CDCl₃ | 7.497 (d) | 7.904 (dd) | 8.689 (s) |
| 2-Chloropyrimidine[2] | CDCl₃ | - | 7.25 (t) | 8.65 (d) |
d: doublet, dd: doublet of doublets, t: triplet, s: singlet
Table 2: ¹³C NMR Chemical Shifts (δ) of this compound Analogs
| Compound | Solvent | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | CF₃ (ppm) |
| 2-Chloro-5-(trifluoromethyl)pyridine[3] | CDCl₃ | 152.0 | 122.0 | 135.5 | 128.0 (q) | 147.0 | 123.0 (q) |
| 2-Chloropyrimidine[2] | CDCl₃ | 161.5 | - | 120.5 | 158.0 | 158.0 | - |
q: quartet
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the ¹H and ¹³C NMR characterization of compounds like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrument Setup: The NMR spectra are typically acquired on a 400 or 500 MHz spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient for most organic compounds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and solubility.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: A range of 0 to 200 ppm.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Visualization of NMR Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization of a novel substituted pyrimidine derivative.
Caption: Workflow for the NMR characterization of a novel pyrimidine derivative.
This guide provides a framework for understanding and predicting the ¹H and ¹³C NMR characteristics of this compound by drawing comparisons with its structural analogs. The detailed experimental protocol offers a standardized approach for acquiring high-quality NMR data, which is essential for the unambiguous structural elucidation and purity assessment of novel chemical entities in a research and development setting.
References
Mass Spectrometry Analysis of 2-Chloro-5-(trifluoromethyl)pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 2-chloro-5-(trifluoromethyl)pyrimidine derivatives. Due to a lack of direct, published experimental mass spectra for this specific class of compounds, this guide leverages established fragmentation patterns of analogous structures, including halogenated and trifluoromethyl-substituted pyridines and pyrimidines, to predict their mass spectral characteristics. This information is valuable for the identification and structural elucidation of novel compounds in drug discovery and development.
Comparison of Fragmentation Patterns
The mass spectrometric fragmentation of this compound is anticipated to be primarily influenced by the lability of the chloro and trifluoromethyl substituents, as well as the stability of the pyrimidine (B1678525) ring. A comparison with the closely related 2-chloro-5-(trifluoromethyl)pyridine (B1661970) provides a strong basis for these predictions.
The primary fragmentation pathways for pyrimidine and pyridine (B92270) derivatives under electron ionization (EI) often involve the loss of substituents and subsequent ring fissions.[1][2] For trifluoromethyl-containing compounds, the loss of the CF3 radical or neutral CF2 is a common fragmentation event.[3] Similarly, halogenated aromatic compounds readily lose the halogen atom.
Based on these principles, the predicted fragmentation of this compound is compared with data for analogous compounds in the table below.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) | Fragmentation Notes |
| This compound (Predicted) | C5H2ClF3N2 | 182.53 | 182 (M+), 147, 118, 99, 69 | The molecular ion (M+) is expected at m/z 182. Primary fragmentation is predicted to be the loss of the chlorine atom to yield an ion at m/z 147. Subsequent loss of HCN would lead to an ion at m/z 120. Alternatively, fragmentation of the trifluoromethyl group could occur. |
| 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | 181.54[4][5][6] | 181 (M+), 146, 126, 99, 69[4] | The fragmentation is characterized by the loss of the Cl atom to give the fragment at m/z 146.[4] Further fragmentation of the pyridine ring follows. |
| General Pyrimidine Derivatives | - | - | M+, M-HCN, ... | Pyrimidines generally show a stable molecular ion due to the aromatic ring.[7] A characteristic fragmentation is the loss of hydrogen cyanide (HCN).[8] |
Experimental Protocols
A general protocol for the analysis of this compound derivatives by mass spectrometry is outlined below. This protocol is based on standard procedures for small molecule analysis.
Sample Preparation
-
Dissolve the sample in a suitable volatile organic solvent, such as methanol (B129727) or acetonitrile, to a final concentration of approximately 10-100 µg/mL.
-
Ensure the sample is fully dissolved. If necessary, use sonication.
-
Filter the sample through a 0.2 µm syringe filter to remove any particulate matter, especially for analyses involving liquid chromatography.
Instrumentation and Analysis
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements of the molecular ion and fragment ions.
-
Ionization Method:
-
Electron Ionization (EI): Typically performed at 70 eV, EI is a robust method for inducing fragmentation and creating a characteristic fingerprint spectrum.[1]
-
Electrospray Ionization (ESI): A softer ionization technique, often coupled with liquid chromatography (LC-MS). ESI in positive ion mode would be suitable for these compounds, likely producing a prominent protonated molecule [M+H]+.
-
-
Mass Range: Set the mass analyzer to scan a range that encompasses the expected molecular ion and key fragments (e.g., m/z 50-300).
-
Tandem Mass Spectrometry (MS/MS): To confirm fragmentation pathways, perform MS/MS analysis. Isolate the precursor ion of interest (e.g., the molecular ion) and apply collision-induced dissociation (CID) to generate product ions. The collision energy should be optimized to produce a rich spectrum of fragment ions.
Mandatory Visualization
The following diagrams illustrate the predicted experimental workflow and fragmentation pathways for this compound.
Caption: A typical experimental workflow for the mass spectrometry analysis of this compound derivatives.
Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.
References
- 1. article.sapub.org [article.sapub.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines [escholarship.org]
Reactivity Face-Off: 2-Chloropyrimidines vs. 2-Bromopyrimidines in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, halopyrimidines are indispensable building blocks for the synthesis of a vast array of biologically active molecules. The choice between a chlorinated or brominated pyrimidine (B1678525) core can significantly impact reaction efficiency, cost, and the overall synthetic strategy. This guide provides an objective comparison of the reactivity of 2-chloropyrimidines and 2-bromopyrimidines, supported by experimental data and detailed protocols to inform synthetic design in drug discovery and development.
The reactivity of 2-halopyrimidines is primarily dictated by two key reaction classes: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, owing to the presence of two nitrogen atoms, plays a crucial role in activating the C-X bond for these transformations. However, the nature of the halogen atom—chlorine versus bromine—introduces distinct differences in their reactivity profiles.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Reactivity Trend
In widely utilized cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the reactivity of the halide generally follows the order: I > Br > Cl.[1] This trend is a direct consequence of the carbon-halogen bond strength, with the weaker C-Br bond being more susceptible to the rate-determining oxidative addition step to the palladium(0) catalyst compared to the stronger C-Cl bond.[2]
Consequently, 2-bromopyrimidines are generally more reactive coupling partners than their 2-chloro counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.[2] While the electron-deficient pyrimidine ring does activate the C-Cl bond, making 2-chloropyrimidines viable substrates, they frequently necessitate more robust catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), to facilitate efficient reaction.[2][3]
Comparative Data for Suzuki-Miyaura Coupling
| Halopyrimidine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | Moderate | [1] |
| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 80 | 2 | High | [3] |
| 2-Amino-6-chloropyridine | 2-Methylphenylboronic acid | Pd(OAc)₂/CyJohnPhos (2) | K₃PO₄ | Toluene | 100 | 12 | 92 | [4] |
| 2-Amino-6-bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 85 | 1.5 | 95 | [2] |
Note: This table presents representative data from different sources to illustrate general trends and may not represent a direct side-by-side comparison under identical conditions.
Nucleophilic Aromatic Substitution (SNAr): A Reversed Reactivity Profile
In contrast to cross-coupling reactions, the reactivity order for SNAr on electron-deficient aromatic rings is often F > Cl > Br > I.[5] This is because the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen.[5] A more electronegative halogen, like chlorine, polarizes the C-X bond to a greater extent, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[5]
Therefore, 2-chloropyrimidines are generally more reactive towards nucleophiles in SNAr reactions than 2-bromopyrimidines. This makes them advantageous for introducing amines, alkoxides, and other nucleophiles directly onto the pyrimidine ring.
Comparative Data for Nucleophilic Aromatic Substitution
| Halopyrimidine | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyrimidine | Morpholine | K₂CO₃ | DMF | 100 | 4 | 95 | [6] |
| 2-Chloropyrimidine | Imidazole | KF | H₂O | 100 | 24 | 62 | [7] |
| 2-Bromopyridine | Piperidine | - | Ethanol | 100 | 2 | 85 | [8] |
Note: This table presents representative data from different sources to illustrate general trends and may not represent a direct side-by-side comparison under identical conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Halopyrimidines
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-Halopyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water (if using a two-phase system)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-halopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[9]
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and, if required, degassed water (e.g., 1 mL).[9]
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-arylpyrimidine.[9]
General Procedure for Buchwald-Hartwig Amination of 2-Halopyrimidines
This protocol is a generalized procedure and may require optimization for specific substrates and amines.
Materials:
-
2-Halopyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask or sealed tube under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and the base.[10]
-
Add the anhydrous solvent and stir the mixture for a few minutes.[10]
-
Add the 2-halopyrimidine and the amine.[10]
-
Heat the reaction mixture to 80-110 °C with stirring.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel.[10]
Visualizing Reaction Workflows and Concepts
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Key factors determining the reactivity of 2-chloro- vs. 2-bromopyrimidines.
Conclusion
The choice between 2-chloropyrimidines and 2-bromopyrimidines is a strategic decision that depends on the desired transformation. For palladium-catalyzed cross-coupling reactions, 2-bromopyrimidines offer higher reactivity, often leading to more efficient syntheses under milder conditions.[2] Conversely, for nucleophilic aromatic substitution reactions, 2-chloropyrimidines are typically the more reactive substrate due to the electronic effect of the chlorine atom.[5] While 2-chloropyrimidines can be more cost-effective, their use in cross-coupling may require more specialized and expensive catalytic systems.[2] A thorough understanding of these reactivity differences allows researchers and drug development professionals to make informed decisions, optimizing synthetic routes to access novel pyrimidine-based compounds for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for 2-Chloro-5-(trifluoromethyl)pyrimidine
For researchers, scientists, and drug development professionals, 2-chloro-5-(trifluoromethyl)pyrimidine is a valuable building block, prized for its utility in constructing complex molecules. However, the reactivity of the C-Cl bond can sometimes be a limiting factor, necessitating harsh conditions or yielding suboptimal results. This guide provides an objective comparison of alternative reagents, offering enhanced reactivity and broader applicability in key synthetic transformations. We present a data-driven analysis of these alternatives in Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions, supported by detailed experimental protocols.
Alternatives to this compound
The primary alternatives to this compound focus on modifying the leaving group at the 2-position to enhance reactivity. The two main classes of alternatives are bromo and sulfonyl derivatives.
-
2-Bromo-5-(trifluoromethyl)pyrimidine (B1321687): The carbon-bromine bond is weaker than the carbon-chlorine bond, leading to faster oxidative addition in palladium-catalyzed cross-coupling reactions. This generally translates to milder reaction conditions, lower catalyst loadings, and higher yields.
-
2-Sulfonyl-5-(trifluoromethyl)pyrimidine: Sulfonyl groups, such as mesyl (methanesulfonyl) or tosyl (p-toluenesulfonyl), are excellent leaving groups in SNAr reactions due to their strong electron-withdrawing nature and stability as anions. Recent studies have demonstrated that 2-sulfonylpyrimidines are significantly more reactive than their 2-halo counterparts in reactions with nucleophiles.[1][2]
Reaction Performance Comparison
The choice of reagent can significantly impact the outcome of a reaction. Below is a comparative overview of the performance of 2-chloro-, 2-bromo-, and 2-sulfonyl-5-(trifluoromethyl)pyrimidine in three common and crucial synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for introducing a variety of nucleophiles onto the pyrimidine (B1678525) ring. The reactivity in SNAr is largely governed by the electron-deficient nature of the aromatic ring and the ability of the leaving group to depart. The general order of reactivity for leaving groups in SNAr is F > NO₂ > SO₂R > Cl ≈ Br > I.[3] For the compounds , the sulfonyl derivative is expected to be the most reactive.
dot
Caption: Generalized SNAr Pathway.
Table 1: Comparison of Reagents in SNAr Reactions
| Parameter | This compound | 2-Bromo-5-(trifluoromethyl)pyrimidine | 2-(Methylsulfonyl)-5-(trifluoromethyl)pyrimidine |
| Relative Reactivity | Moderate | Moderate to High | Very High[1][2] |
| Typical Nucleophiles | Amines, Alkoxides, Thiolates | Amines, Alkoxides, Thiolates | Amines, Alkoxides, Thiolates (even weakly nucleophilic ones) |
| Reaction Temperature | Elevated (e.g., 80-120 °C)[4] | Room Temperature to Elevated | Room Temperature or below[1] |
| Base Requirement | Often requires a non-nucleophilic base (e.g., K₂CO₃, Et₃N)[4] | Often requires a non-nucleophilic base | May proceed without a strong base, depending on the nucleophile |
| Advantages | Cost-effective, readily available | Higher reactivity than chloro-derivative | Significantly higher reactivity, milder conditions, broader scope[1] |
| Disadvantages | Harsher conditions may be needed | More expensive than chloro-derivative | Potentially less stable, may require anhydrous conditions[1] |
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol is a general guideline and can be adapted for 2-chloro-, 2-bromo-, or 2-sulfonyl-5-(trifluoromethyl)pyrimidine by adjusting the reaction temperature and time based on the reactivity of the substrate.
-
Reactant Preparation: In a suitable reaction vessel, dissolve the 2-substituted-5-(trifluoromethyl)pyrimidine (1.0 equivalent) in an appropriate solvent (e.g., DMF, NMP, or ethanol).
-
Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 equivalents) to the solution.
-
Addition of Base: Add a non-nucleophilic base such as K₂CO₃ or diisopropylethylamine (2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 25-120 °C) and stir for 2 to 24 hours.[4]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The reactivity of the halide in the oxidative addition step is crucial and generally follows the order I > Br > OTf > Cl.[5] Therefore, 2-bromo-5-(trifluoromethyl)pyrimidine is expected to be significantly more reactive than its chloro counterpart.
dot
Caption: Suzuki-Miyaura Coupling Workflow.
Table 2: Comparison of Reagents in Suzuki-Miyaura Coupling
| Parameter | This compound | 2-Bromo-5-(trifluoromethyl)pyrimidine |
| Relative Reactivity | Low to Moderate[6] | High |
| Catalyst Loading | Higher (e.g., 2-5 mol%) | Lower (e.g., 0.5-2 mol%)[7] |
| Ligand Choice | Requires electron-rich, bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) | Can often be achieved with standard ligands (e.g., PPh₃)[8] |
| Reaction Temperature | Higher (e.g., 90-120 °C) | Lower (e.g., 60-100 °C)[9] |
| Reaction Time | Longer | Shorter |
| Advantages | Lower cost of starting material | Milder conditions, faster reactions, higher yields, broader substrate scope |
| Disadvantages | Requires more specialized and expensive catalysts/ligands, harsher conditions | Higher cost of starting material |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is optimized for a bromo-pyrimidine but can be adapted for a chloro-pyrimidine by using a more active catalyst system (e.g., a Buchwald precatalyst and ligand) and higher temperatures.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-(trifluoromethyl)pyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent such as 1,4-dioxane (B91453) or toluene (B28343), often with a small amount of water (e.g., 4:1 dioxane:water).
-
Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere (Argon or Nitrogen) and stir for 2-12 hours.[10]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography.
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction where the reactivity of the halide is a key factor. Again, the bromo derivative is expected to be more reactive than the chloro derivative.
dot
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Table 3: Comparison of Reagents in Buchwald-Hartwig Amination
| Parameter | This compound | 2-Bromo-5-(trifluoromethyl)pyrimidine |
| Relative Reactivity | Moderate | High |
| Catalyst System | Often requires specialized, bulky, electron-rich ligands (e.g., Buchwald or Hartwig ligands)[11] | Can react with a wider range of catalyst systems, sometimes simpler ones[12] |
| Base | Strong, non-nucleophilic bases are typically required (e.g., NaOtBu, K₃PO₄) | Can often proceed with weaker bases (e.g., Cs₂CO₃) |
| Reaction Temperature | Typically elevated (e.g., 80-110 °C) | Often proceeds at lower temperatures (e.g., room temp to 80 °C) |
| Advantages | More economical starting material | Milder reaction conditions, faster reaction rates, generally higher yields[13] |
| Disadvantages | May require more expensive and sensitive catalyst systems | More expensive starting material |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization of the ligand, base, and temperature depending on the specific amine and pyrimidine substrate.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the 2-halo-5-(trifluoromethyl)pyrimidine (1.0 equiv), the amine (1.2 equiv), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv).
-
Catalyst Premix: In a separate vial, mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%) in a small amount of the reaction solvent.
-
Reaction Assembly: Add the catalyst premix to the Schlenk tube containing the reactants. Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 60-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction, quench with water, and extract with an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.[14]
Conclusion
While this compound is a competent reagent, its bromo and sulfonyl analogues offer significant advantages in terms of reactivity. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, 2-bromo-5-(trifluoromethyl)pyrimidine is the superior choice, allowing for milder conditions and often providing higher yields. For SNAr reactions, 2-(methylsulfonyl)-5-(trifluoromethyl)pyrimidine exhibits the highest reactivity, enabling reactions with a broader range of nucleophiles under gentle conditions. The selection of the optimal reagent will depend on the specific reaction, desired outcome, and economic considerations. This guide provides the necessary data and protocols to make an informed decision for your synthetic needs.
References
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 69034-09-9|2-Bromo-5-(trifluoromethyl)pyrimidine|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Trifluoromethylated Building Blocks in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an objective comparison of common trifluoromethylated building blocks and reagents, supported by experimental data, to aid in the selection of the optimal synthetic strategy.
Performance Comparison of Key Trifluoromethylating Reagents
The choice of a trifluoromethylating reagent is critical and depends on the substrate's electronic properties and the desired reaction pathway (electrophilic, nucleophilic, or radical). Below is a comparative overview of three major classes of reagents: electrophilic reagents (Togni's and Umemoto's), and a radical trifluoromethylating agent source (Langlois' reagent).
Electrophilic vs. Radical Trifluoromethylation
Electrophilic trifluoromethylation reagents, such as Togni's and Umemoto's reagents, are effective for electron-rich substrates.[2] Radical trifluoromethylation, often employing reagents like sodium trifluoromethanesulfinate (Langlois' reagent), is particularly useful for the late-stage functionalization of complex molecules and can be applied to a broad range of heteroaromatic systems.[3][4]
The selection between these pathways is often dictated by the substrate. For instance, in the trifluoromethylation of heterocycles, radical methods have shown broad applicability for both electron-rich and electron-deficient systems.[4]
Table 1: Trifluoromethylation of Caffeine [4]
| Reagent/Method | Trifluoromethylating Species | Yield (%) |
| Langlois' Reagent (Radical) | CF₃• | 71 |
| Electrophilic Reagent | "CF₃⁺" | Not Reported |
| Nucleophilic Aryl Radical | Ar• | 75 (for arylation) |
Table 2: Trifluoromethylation of 4-cyanopyridine (B195900) with Langlois' Reagent [4]
| Solvent System | Yield (%) |
| DCM/H₂O | 55 |
| DMSO/H₂O | 85 |
| CH₃CN/H₂O | 55 |
Comparative Reactivity of Electrophilic Reagents
Togni's and Umemoto's reagents are two of the most widely used electrophilic trifluoromethylating agents.[5] While both are effective, their reactivity can differ depending on the substrate and reaction conditions. In some cases, newer generations of these reagents have been developed to offer enhanced reactivity. For the trifluoromethylation of β-ketoesters and dicyanoalkylidenes, certain cyclopropyl-substituted thiophenium salts (a type of Umemoto-type reagent) have demonstrated higher yields compared to commercially available Umemoto or Togni reagents.[5]
Table 3: Trifluoromethylation of a β-ketoester with various electrophilic reagents [5]
| Reagent | Yield (%) |
| Commercially available Umemoto's reagent | Lower |
| Commercially available Togni's reagent | Lower |
| Cyclopropyl-substituted thiophenium salt | Higher |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in synthesis. Below are representative procedures for key trifluoromethylation reactions.
Protocol 1: Radical C-H Trifluoromethylation of Heterocycles using Langlois' Reagent[4]
Materials:
-
Heterocycle (1.0 equiv)
-
Sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 5.0 equiv)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a solution of the heterocycle in a 2.5:1 mixture of DCM and water, add sodium trifluoromethanesulfinate and tert-butyl hydroperoxide.
-
Stir the reaction mixture vigorously at room temperature for 3-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the trifluoromethylated heterocycle.
Protocol 2: Electrophilic N-Trifluoromethylation of a Pyrazole Precursor[6]
Materials:
-
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (1.0 equiv)
-
1,3-dicarbonyl substrate (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 5.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate and the 1,3-dicarbonyl substrate in DCM, add TsOH·H₂O.
-
Stir the mixture at a temperature between 20–40 °C for 12 hours.
-
Monitor the reaction completion by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Dilute the mixture with water and extract with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude N-trifluoromethylated pyrazole.
-
Purify the product by column chromatography if necessary.
Visualizing Synthetic Strategies
Workflow for Selecting a Trifluoromethylation Method
Choosing the appropriate trifluoromethylation strategy is a critical decision in the synthetic planning process. The following diagram outlines a logical workflow to guide this selection based on the nature of the substrate and the desired transformation.
General Experimental Workflow for Trifluoromethylation
The following diagram illustrates a typical experimental workflow for performing and analyzing a trifluoromethylation reaction.
References
A Comparative Guide to Purity Validation of 2-Chloro-5-(trifluoromethyl)pyrimidine by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. 2-Chloro-5-(trifluoromethyl)pyrimidine is a key building block in the production of various pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound, comparing it with an alternative analytical technique, and offering detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed. This method is designed to separate the main compound from its potential impurities, including starting materials, byproducts from synthesis, and degradation products.
Potential impurities in this compound can arise from its synthesis, which often involves chlorination and fluorination steps. These may include isomers such as 2-chloro-3-(trifluoromethyl)pyridine, incompletely halogenated precursors like 2-chloro-5-(trichloromethyl)pyridine, and other multi-chlorinated species.[1][2][3]
Comparative Analysis: HPLC vs. Capillary Electrophoresis (CE)
While HPLC is a widely used and robust technique, other methods like Capillary Electrophoresis (CE) can also be employed for the analysis of heterocyclic compounds.[4] The following table provides a comparative summary of these two techniques for the purity validation of this compound, using realistic, projected performance data.
| Parameter | HPLC Method | Capillary Electrophoresis (CE) Method |
| Principle | Partitioning between a stationary phase and a liquid mobile phase | Separation based on charge-to-size ratio in an electric field |
| Selectivity | High, excellent for resolving closely related impurities | Very high, especially for charged and polar molecules |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.3 µg/mL |
| Precision (%RSD) | < 1.0% | < 2.5% |
| Accuracy (% Recovery) | 99.0 - 101.0% | 97.0 - 103.0% |
| Analysis Time | 15 - 20 minutes | 5 - 10 minutes |
| Solvent Consumption | Moderate | Very Low |
| Method Development | More complex, requires column and mobile phase optimization | Simpler, primarily buffer and voltage optimization |
| Cost per Sample | Moderate | Low |
Experimental Protocols
Detailed methodologies for the proposed HPLC method and a comparative CE method are provided below.
Protocol 1: HPLC Purity Validation
This protocol outlines a stability-indicating RP-HPLC method for the purity determination of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Gradient Program:
-
0-2 min: 30% A
-
2-12 min: 30% to 70% A
-
12-15 min: 70% A
-
15-16 min: 70% to 30% A
-
16-20 min: 30% A
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
2. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. Method Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze blank, standard, and sample solutions to ensure no interference at the retention time of the main peak. Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that degradation products are resolved from the main peak.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50% to 150% of the nominal concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be ≥ 0.999).
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the sample solution on the same day and on different days to assess the %RSD of the results.
-
Accuracy: Perform recovery studies by spiking a known amount of reference standard into a placebo or sample matrix at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results.
Protocol 2: Capillary Electrophoresis (CE) Purity Validation
This protocol provides a general framework for a CE method.
1. Instrumentation and Electrophoretic Conditions:
-
CE System: A standard CE system with a UV-Vis detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., 60 cm total length (50 cm effective length).
-
Background Electrolyte (BGE): 25 mM Sodium Borate buffer, pH 9.2.
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Detection Wavelength: 270 nm
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
2. Standard and Sample Preparation:
-
Standard and Sample Solutions (100 µg/mL): Prepare as described in the HPLC protocol, but use the BGE as the diluent.
Visualizing the Workflow and Application
The following diagrams illustrate the experimental workflow for HPLC purity validation and a hypothetical signaling pathway where a derivative of this compound might be active.
Caption: Workflow for HPLC purity validation.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
A Comparative Crystallographic Analysis of 2-Chloro-5-Substituted Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of 2-chloro-5-(trifluoromethyl)pyrimidine, a scaffold of interest in medicinal chemistry. While a crystal structure for the parent compound was not publicly available at the time of this publication, this guide presents a detailed comparison with structurally related pyrimidine (B1678525) derivatives to elucidate the impact of substituent modifications on molecular geometry and crystal packing.
The pyrimidine core is a ubiquitous motif in numerous therapeutic agents, and the introduction of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity. The following sections detail the crystallographic parameters of selected 2-chloro-5-substituted pyrimidine analogs, offering insights into their solid-state conformations.
Comparative Crystallographic Data
The table below summarizes key crystallographic parameters for a selection of pyrimidine derivatives, allowing for a direct comparison of their unit cell dimensions, space groups, and refinement statistics.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R-factor | Ref. |
| 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine | C₉H₉ClN₂O | Monoclinic | P2₁/c | 12.000(2) | 7.518(2) | 13.450(3) | 90 | 97.87(3) | 90 | 1202.0(5) | 4 | 0.0487 | [1] |
| 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine (Form I) | C₁₀H₇Cl₃N₄·CH₃OH | Triclinic | P-1 | 6.4870(10) | 9.216(2) | 12.016(2) | 75.78 | 89.95(3) | 83.45 | 691.5(2) | 2 | 0.0427 | [2][3] |
| 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine (Form II) | C₁₀H₇Cl₃N₄ | Monoclinic | P2₁/c | 12.000(2) | 7.518(2) | 13.450(3) | 90 | 97.87(3) | 90 | 1202.0(5) | 4 | 0.0487 | [2][3] |
| 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][4]thiazolo[4,5-d]pyrimidin-7(6H)-one | C₁₂H₅F₄N₃OS₂·0.5(C₇H₈) | Triclinic | P-1 | 8.941(1) | 10.198(1) | 11.002(1) | 66.52 | 87.27(1) | 80.36 | 901.8(2) | 2 | 0.045 | [5] |
Experimental Protocols
A generalized workflow for single-crystal X-ray diffraction is outlined below. Specific experimental details for the compounds listed can be found in the cited literature.
Synthesis and Crystallization
The synthesis of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine was achieved via a Sonogashira-Hagihara cross-coupling reaction between 2-chloro-5-iodopyrimidine (B183918) and 2-methyl-3-butyn-2-ol.[1] Colorless crystals suitable for X-ray diffraction were obtained by slow evaporation from an n-hexane solution.[1] The thiazolo[4,5-d]pyrimidine (B1250722) derivative was crystallized by slow evaporation from toluene (B28343) at ambient temperature.[5]
X-ray Data Collection and Structure Refinement
For 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, X-ray diffraction data were collected at 150 K using a diffractometer with Mo Kα radiation (λ = 0.71073 Å).[1] The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
In the case of the thiazolo[4,5-d]pyrimidine derivative, data collection was performed on a diffractometer with Cu Kα radiation (λ = 1.54178 Å) at 130(2) K.[5] The structure was also solved by direct methods and refined on F².
Molecular and Crystal Structure Insights
The crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine reveals an almost planar pyrimidine ring.[1] The crystal packing is dominated by intermolecular O—H···N hydrogen bonds between the hydroxyl group and a pyrimidine nitrogen atom, as well as C—H···O interactions, forming a three-dimensional network.[1]
The analysis of 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine is particularly interesting as it exists in two crystalline forms (polymorphs).[2][3] Form I crystallizes in a triclinic space group and incorporates a methanol (B129727) molecule in the crystal lattice, while Form II is monoclinic and solvent-free.[2][3] This highlights how crystallization conditions can influence the solid-state arrangement of the same molecule.
The fused ring system of 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][4]thiazolo[4,5-d]pyrimidin-7(6H)-one introduces significant steric and electronic changes. The thiazolopyrimidine core is nearly coplanar, and the crystal structure is a semi-solvate with a disordered toluene molecule.[5]
Logical Workflow of X-ray Crystallography
The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.
Caption: A flowchart illustrating the major stages of single-crystal X-ray crystallography.
References
- 1. Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low Temperature X-ray Structures of Two Crystalline Forms (I) and (II) of the Pyrimidine Derivative and Sodium Channel Blocker BW1003C87: 5-(2,3,5-Trichlorophenyl)-2,4-diaminopyrimidine | Semantic Scholar [semanticscholar.org]
- 3. Greenwich Academic Literature Archive - Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine [gala.gre.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
A Comparative Analysis of the Biological Activities of Pyrimidine and Pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine (B1678525) and pyridine (B92270) rings are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. While structurally similar, the presence of a second nitrogen atom in the pyrimidine ring significantly influences its electronic distribution and hydrogen bonding capabilities, leading to distinct pharmacological profiles compared to its pyridine counterpart. This guide provides an objective comparison of the biological activities of pyrimidine and pyridine analogs, supported by experimental data, to aid in drug discovery and development.
At a Glance: Key Biological Activity Differences
| Biological Target/Activity | General Observation | Supporting Evidence |
| Cholinesterase Inhibition | Pyrimidine analogs show higher potency against acetylcholinesterase (AChE), while pyridine analogs are more potent against butyrylcholinesterase (BChE).[1][2] | A study on pyrimidine and pyridine diamine derivatives revealed that pyrimidine compounds had lower Ki values for AChE, whereas pyridine derivatives showed lower Ki values for BChE.[1][2] |
| Anti-inflammatory Activity | Both pyrimidine and pyridine scaffolds exhibit significant anti-inflammatory properties, with specific substitutions determining the ultimate potency. In one direct comparison, a pyridine analog showed slightly better efficacy. | A comparative study found that while both classes of compounds inhibited nitric oxide production, a specific pyridine derivative (7a) demonstrated a higher percentage of inhibition and lower IC50 value compared to the most potent pyrimidine analog (9d).[3] |
| Anticancer Activity | Both pyrimidine and pyridine derivatives are extensively explored as anticancer agents, with numerous approved drugs and clinical candidates. Their mechanisms of action are diverse, including kinase inhibition, antimetabolite activity, and disruption of cellular processes.[4][5][6] | Pyrimidine-based drugs like 5-fluorouracil (B62378) are classic antimetabolites, while many pyridine-containing compounds function as kinase inhibitors.[6][7] Direct comparisons in single studies show that the efficacy is highly dependent on the full molecular structure rather than just the core heterocycle.[5][6] |
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies.
Table 1: Cholinesterase Inhibitory Activity of Pyrimidine and Pyridine Analogs [1][2]
| Compound Class | Analog Example | Target Enzyme | Inhibition Constant (Ki) in µM | % Inhibition at 9 µM |
| Pyrimidine Diamine | Compound 9 | EeAChE | 0.312 ± 0.108 | ~90% |
| Compound 13 | EeAChE | 0.426 ± 0.132 | ~90% | |
| Compound 18 | eqBChE | - | 84% | |
| Compound 22 | eqBChE | - | 94% | |
| Pyridine Diamine | Compound 23 | EeAChE | - | Lower than pyrimidines |
| Compound 25 | EeAChE | - | 73% | |
| Compound 22 | eqBChE | 0.099 | - |
EeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: equine Butyrylcholinesterase
Table 2: Anti-inflammatory Activity of Pyridine and Pyrimidine Derivatives [3]
| Compound Class | Analog Example | % NO Inhibition | IC50 (µM) |
| Pyridine | 7a | 65.48% | 76.6 |
| 7f | 51.19% | 96.8 | |
| Pyrimidine | 9a | 55.95% | 83.1 |
| 9d | 61.90% | 88.7 |
Experimental Protocols
Cholinesterase Inhibition Assay
The inhibitory activity against acetylcholinesterase (from Electrophorus electricus, EeAChE) and butyrylcholinesterase (from equine serum, eqBChE) was determined using a spectrophotometric method.[1][2] The assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
Workflow:
-
Enzyme solution is pre-incubated with various concentrations of the inhibitor (pyrimidine or pyridine analog) in a phosphate (B84403) buffer (pH 8.0).
-
The reaction is initiated by adding the substrate, acetylthiocholine.
-
The change in absorbance is monitored over time.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
Inhibition constants (Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay evaluates the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]
Workflow:
-
RAW 264.7 cells are cultured in a suitable medium.
-
Cells are pre-treated with different concentrations of the test compounds (pyridine or pyrimidine derivatives) for a specific period.
-
The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without any inhibitor.
-
IC50 values, the concentration of the compound that inhibits 50% of NO production, are then determined.
Visualizing the Comparison
Logical Relationship of Biological Activity
The following diagram illustrates the general comparative observations between pyrimidine and pyridine analogs for key biological activities discussed.
Caption: Comparative potency of pyrimidine and pyridine analogs.
General Experimental Workflow for In Vitro Biological Screening
This diagram outlines a typical workflow for the initial biological evaluation of newly synthesized compounds like pyrimidine and pyridine analogs.
Caption: Workflow for in vitro screening of analogs.
References
- 1. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
cost-benefit analysis of different synthetic routes to 2-Chloro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of different synthetic routes to 2-Chloro-5-(trifluoromethyl)pyrimidine, a key intermediate in the development of various pharmaceutical and agrochemical agents. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as cost, yield, safety, and scalability.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can be challenging. This guide outlines and compares two primary synthetic pathways: a two-step route commencing from 5-(trifluoromethyl)uracil (B1200052) and a potential alternative pathway involving selective synthesis.
Route 1: Chlorination of 5-(Trifluoromethyl)uracil and Subsequent Selective Dechlorination
This is a common and well-documented approach for the synthesis of this compound. The route involves two key transformations: the chlorination of 5-(trifluoromethyl)uracil to yield the intermediate 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786), followed by the selective dechlorination at the 4-position.
Experimental Protocol:
Step 1: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
A mixture of 5-(trifluoromethyl)uracil, phosphorus oxychloride (POCl3), and a catalytic amount of N,N-dimethylformamide (DMF) is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess POCl3 is removed by distillation under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to afford 2,4-dichloro-5-(trifluoromethyl)pyrimidine. In some procedures, phosphorus pentachloride (PCl5) is added to facilitate the chlorination.
Step 2: Selective Dechlorination of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
The selective removal of the 4-chloro group is typically achieved through catalytic hydrogenation. 2,4-dichloro-5-(trifluoromethyl)pyrimidine is dissolved in a suitable solvent, such as ethanol (B145695) or methanol, and a palladium-based catalyst (e.g., Pd/C) is added. The reaction is then carried out under a hydrogen atmosphere at a controlled temperature and pressure. The regioselectivity of this step is crucial and can be influenced by the choice of catalyst, solvent, and reaction conditions. An efficient synthesis of 2-chloropyrimidines from 2,4-dichloropyrimidines has been achieved via Pd-catalyzed regioselective dechlorination in the presence of NaHCO3[1].
Cost-Benefit Analysis of Route 1:
| Factor | Analysis |
| Cost of Starting Materials | The primary cost driver for this route is 5-(trifluoromethyl)uracil. Prices can vary significantly depending on the supplier and quantity, ranging from approximately $4.84/g to $83.40/g.[2][3][4][5][6] Phosphorus oxychloride and the catalyst are relatively inexpensive. |
| Yield | The chlorination step generally proceeds in high yield. The yield of the selective dechlorination step is highly dependent on the optimization of reaction conditions to favor the removal of the 4-chloro group over the 2-chloro group. |
| Scalability | This route is generally scalable, although the handling of large quantities of POCl3 requires appropriate safety precautions. |
| Safety | Phosphorus oxychloride is a corrosive and toxic reagent that requires careful handling in a well-ventilated fume hood. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine is also a hazardous compound. Catalytic hydrogenation involves the use of flammable hydrogen gas and requires specialized equipment. |
| Environmental Impact | The use of phosphorus oxychloride generates acidic waste that requires proper neutralization and disposal. |
Route 2: Alternative Synthetic Approaches
The development of a more direct and cost-effective synthesis of this compound that avoids the dichloro intermediate is an area of active research. One potential strategy involves the construction of the pyrimidine (B1678525) ring from acyclic precursors already containing the trifluoromethyl group.
While a specific, high-yield protocol for the direct synthesis of this compound from acyclic precursors is not yet well-established in the literature, general methods for pyrimidine synthesis, such as the condensation of β-dicarbonyl compounds with amidines or ureas, could potentially be adapted for this target molecule.[7]
Conceptual Experimental Protocol:
A potential approach could involve the reaction of a trifluoromethylated three-carbon component (e.g., a derivative of malonic acid) with a suitable N-C-N building block (e.g., a chloro-amidine or a related species) under conditions that favor the formation of the desired this compound.
Cost-Benefit Analysis of a Potential Alternative Route:
| Factor | Analysis |
| Cost of Starting Materials | The cost would be highly dependent on the specific acyclic precursors chosen. The development of an economical synthesis of these precursors would be critical. |
| Yield | The yield would need to be optimized through careful selection of reactants and reaction conditions to control regioselectivity and minimize side products. |
| Scalability | The scalability would depend on the availability and cost of the starting materials and the robustness of the developed reaction. |
| Safety | The safety considerations would be specific to the chosen reagents and solvents. |
| Environmental Impact | A well-designed convergent synthesis could potentially reduce the number of steps and the amount of waste generated compared to Route 1. |
Summary and Recommendations
Route 1, involving the chlorination of 5-(trifluoromethyl)uracil followed by selective dechlorination, is currently the most established method for preparing this compound. The primary challenges of this route are the cost of the starting material and the need for careful optimization of the selective dechlorination step.
The development of a direct, one-pot synthesis from acyclic precursors (Route 2) represents a promising area for future research. A successful implementation of such a route could offer significant advantages in terms of cost, efficiency, and environmental impact.
For researchers requiring immediate access to this compound, Route 1 is the more practical option, provided that the cost of 5-(trifluoromethyl)uracil is manageable for the intended scale. For long-term and large-scale production, investment in the research and development of a more convergent and cost-effective alternative synthesis is highly recommended.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound as described in this guide.
Caption: General workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ivychem.com [ivychem.com]
- 3. 5-(Trifluoromethyl)uracil 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. 5-(Trifluoromethyl)uracil, 5G | Labscoop [labscoop.com]
- 5. calpaclab.com [calpaclab.com]
- 6. labproinc.com [labproinc.com]
- 7. bu.edu.eg [bu.edu.eg]
analytical methods for quantifying 2-Chloro-5-(trifluoromethyl)pyrimidine
An Essential Guide to the Quantitative Analysis of 2-Chloro-5-(trifluoromethyl)pyrimidine
For researchers, scientists, and professionals in drug development, the accurate quantification of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is of paramount importance. This guide provides a comparative overview of suitable analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful techniques for the selective and sensitive determination of halogenated organic compounds. While specific validated methods for this compound are not extensively documented in public literature, this guide details established methods for structurally analogous compounds, offering a robust foundation for method development and validation.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent upon several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a comparison of HPLC and GC-MS for the quantification of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and semi-volatile compounds. Derivatization may be required for non-volatile analytes to increase their volatility. |
| Detection | Typically uses UV detection. Diode Array Detection (DAD) can provide spectral information for peak purity assessment. | Mass spectrometry provides high selectivity and structural information, aiding in confident identification. |
| Sensitivity | Generally provides good sensitivity, often in the µg/mL to ng/mL range. | Typically offers excellent sensitivity, with detection limits often in the pg to fg range, especially with selected ion monitoring (SIM). |
| Sample Preparation | Usually involves dissolving the sample in a suitable solvent and filtering. | May require more complex sample preparation, including extraction and potentially derivatization. |
| Typical Run Time | 5 - 30 minutes. | 10 - 40 minutes. |
Experimental Protocols
The following protocols are adapted from established methods for similar halogenated pyridine (B92270) and pyrimidine (B1678525) derivatives and provide a strong starting point for the quantification of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity and quantifying this compound in bulk materials or simple formulations.
1. Sample Preparation:
-
Accurately weigh and dissolve approximately 20 mg of the sample in 100 mL of the mobile phase to achieve a concentration of 0.2 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
3. Data Analysis:
-
Quantify the analyte using an external standard calibration curve prepared with certified reference standards.
-
The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, making it suitable for the trace-level quantification of this compound in complex matrices.
1. Sample Preparation:
-
Dissolve 10 mg of the sample in 10 mL of a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
For trace analysis in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (with a split ratio of 20:1 or in splitless mode for trace analysis).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300. For higher sensitivity, Selected Ion Monitoring (SIM) of characteristic ions of this compound can be employed.
3. Data Analysis:
-
Identify the analyte by its retention time and mass spectrum, which can be compared to a reference standard or a spectral library like NIST.
-
Quantification is typically performed using an internal or external standard method.
Visualizing the Analytical Workflow
The following diagrams illustrate the general experimental workflows for the quantification of this compound using HPLC and GC-MS.
Caption: General workflow for HPLC-UV analysis.
Caption: General workflow for GC-MS analysis.
By providing these comparative insights and detailed starting protocols, this guide aims to equip researchers with the necessary information to develop and validate robust analytical methods for the accurate quantification of this compound, thereby supporting advancements in pharmaceutical and agrochemical development.
comparing the efficacy of different catalysts for 2-Chloro-5-(trifluoromethyl)pyrimidine coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine (B1678525) core is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various pyrimidine building blocks, 2-Chloro-5-(trifluoromethyl)pyrimidine stands out as a versatile substrate for a range of cross-coupling reactions, enabling the introduction of diverse functionalities at the C2 position. The efficacy of these transformations is critically dependent on the choice of catalyst. This guide provides a comprehensive comparison of different catalytic systems for the coupling of this compound, supported by experimental data from analogous systems and detailed protocols to aid in reaction optimization.
Catalyst Performance in C-C Bond Forming Reactions
Carbon-carbon bond formation is a fundamental transformation in organic synthesis. For this compound, Suzuki-Miyaura, Heck, and Sonogashira couplings are the most prominent methods. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming biaryl and vinyl-pyrimidine structures. Palladium-based catalysts are predominantly used, with the ligand playing a key role in the catalytic cycle. For electron-deficient substrates like this compound, electron-rich and bulky phosphine (B1218219) ligands are often preferred to facilitate the oxidative addition step.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Coupling Partner | Substrate Analogue | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 (MW) | 80 | Phenylboronic acid | 2,4-Dichloropyrimidine | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene (B28343) | 100 | High | Arylboronic acids | 2-Bromo-5-(trifluoromethyl)aniline | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Aryl chlorides | General | [3] |
| NiCl₂(dme) | SIPr·HCl | NaOtBu | 2-Me-THF | RT | Good | Arylboronic acids | Aryl chlorides | [4] |
Heck Coupling
The Heck reaction enables the synthesis of substituted alkenes from aryl halides. Palladium catalysts are standard, and the reaction conditions can be tuned to control selectivity and yield. For electron-poor chloro-heterocycles, higher temperatures and robust catalyst systems may be necessary.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Coupling Partner | Substrate Analogue | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | Good | Styrene | Aryl bromides | [5] |
| Pd(OAc)₂ | None | K₂CO₃ | NMP/H₂O | 130 | High | Acrylates | Aryl halides | [6] |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | Acetonitrile | 80-100 | Moderate-Good | Alkenes | 5-Iodo-2'-deoxyuridine | [3] |
Sonogashira Coupling
The Sonogashira coupling is the method of choice for introducing alkyne moieties. It typically employs a dual catalytic system of palladium and copper. Copper-free conditions have also been developed to avoid the homocoupling of alkynes (Glaser coupling).
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Coupling Partner | Substrate Analogue | Reference |
| Pd(PPh₃)₄ / CuI | Et₃N / THF | THF | RT | High | Terminal Alkynes | 6-bromo-3-fluoro-2-cyanopyridine | [7] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | Good | Terminal Alkynes | 5-(Bromomethyl)-2-chloropyrimidine | [8] |
| Pd(OAc)₂ / TXPTS / CuI | Et₃N | Aqueous | RT | Good | Terminal Alkynes | 8-Bromo-2'-deoxyguanosine | [9] |
Catalyst Performance in C-N and C-S Bond Forming Reactions
The introduction of nitrogen and sulfur nucleophiles is crucial for the synthesis of many biologically active compounds. The Buchwald-Hartwig amination and related C-S coupling reactions are powerful tools for this purpose.
Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds between aryl halides and a wide range of amines. The choice of a bulky, electron-rich phosphine ligand is critical for the success of coupling with less reactive aryl chlorides.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Coupling Partner | Substrate Analogue | Reference |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 95 | Morpholine | 2-Chloropyrimidine | [10] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 80 | 88 | Aniline | 2-Chloropyrimidine | [10] |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | Good | Primary Amines | Aryl Bromides | [11] |
| NiCl₂(DME) | SIPr·HCl | NaOtBu | 2-Me-THF | RT | High | Various Amines | Aryl Chlorides | [4] |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | Good | Amines | 2-Bromo-5-iodopyridine | [12] |
C-S Coupling
The formation of thioethers from aryl halides can be achieved using palladium or copper catalysts. These reactions are valuable for the synthesis of various sulfur-containing heterocycles.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Coupling Partner | Substrate Analogue | Reference |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | Good | Thiols | Aryl Halides | [11] |
| CuI | None | K₃PO₄ | DMSO | 120 | Good | Thiols | Aryl Halides | [13] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v). The reaction mixture is then heated to 80-110 °C and monitored by TLC or LC-MS until completion. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.). The tube is evacuated and backfilled with an inert gas. Then, add this compound (1.0 eq.), the amine (1.1-1.2 eq.), and the anhydrous, degassed solvent (e.g., toluene or dioxane). The reaction vessel is sealed and heated to 80-110 °C with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for catalyst selection for coupling reactions of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd–imidate complexes as recyclable catalysts for the synthesis of C5-alkenylated pyrimidine nucleosides via Heck cross-coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Cascade alkenyl amination/Heck reaction promoted by a bifunctional palladium catalyst: a novel one-pot synthesis of indoles from o-haloanilines and alkenyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 2-Chloro-5-(trifluoromethyl)pyrimidine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Chloro-5-(trifluoromethyl)pyrimidine, a common building block in medicinal chemistry. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties.
I. Understanding the Hazards
This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Before handling, it is crucial to be familiar with its specific hazards and the necessary safety precautions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 69034-12-4 |
| Molecular Formula | C₅H₂ClF₃N₂ |
| Molecular Weight | 182.53 g/mol |
| Appearance | Solid |
| Melting Point | 48-52 °C |
| Flash Point | 71.1 °C (160.0 °F) - closed cup |
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
II. Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. For significant handling operations, full-body protection may be necessary. Safety shoes are also recommended.[1]
-
Respiratory Protection: If working in an area with inadequate ventilation or where dusts may be generated, a NIOSH-approved respirator is essential.[1]
III. Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[1][2] This ensures the complete destruction of the compound, preventing environmental contamination.
Step 1: Segregation and Collection
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Collect waste in a designated, clearly labeled, and sealable container. The container must be compatible with the chemical.
Step 2: Labeling and Storage
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Step 3: Arrange for Professional Disposal
-
Contact EHS: Notify your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Step 4: Decontamination
-
Equipment: Thoroughly decontaminate any equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
Work Area: Clean the work area where the chemical was handled.
IV. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2]
-
Collection: Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area as described above.
-
Reporting: Report the spill to your EHS office.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling 2-Chloro-5-(trifluoromethyl)pyrimidine
Essential Safety and Handling Guide for 2-Chloro-5-(trifluoromethyl)pyrimidine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 69034-12-4
-
Molecular Formula: C₅H₂ClF₃N₂[1]
Hazard Summary: This substance is classified as toxic if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment based on safety data sheet recommendations.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or Full-Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[3][4] A face shield is recommended to protect against splashes.[5] |
| Skin Protection | Chemical-Resistant Gloves | Resistant protective gloves are recommended.[3] Always check manufacturer compatibility data for suitability. |
| Lab Coat / Protective Clothing | Wear suitable protective clothing to prevent skin contact.[1][6] | |
| Safety Shoes | Recommended for foot protection.[1] | |
| Respiratory Protection | Chemical Fume Hood or NIOSH/MSHA Approved Respirator | Always handle in a certified chemical fume hood.[4][5] If a fume hood is not available or ventilation is inadequate, use an approved respirator.[1][3][5] |
Operational Plan: Handling and Disposal
Follow these step-by-step procedures for the safe handling and disposal of this compound.
Preparation and Handling
-
Engineering Controls: Ensure a certified chemical fume hood, emergency eyewash station, and safety shower are operational and accessible before beginning work.[1][5]
-
PPE Inspection: Before handling, inspect all PPE for integrity. Don the appropriate gear as specified in the table above.
-
Handling the Chemical:
-
Work exclusively within a chemical fume hood to minimize inhalation of dust or vapors.[4][5]
-
Avoid all direct contact with skin, eyes, and clothing.[1]
-
Do not breathe in dust, fumes, or sprays.[1]
-
Use non-sparking tools and ground equipment to prevent static discharge, as dust may form explosive mixtures with air.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
-
Storage:
Spill, First Aid, and Disposal
Emergency Spill Response:
-
Evacuate: Evacuate all non-essential personnel from the contaminated area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, stop the leak if it is safe to do so.[1]
-
Cleanup: Use a high-efficiency vacuum cleaner or sweep up the spilled material.[3] Avoid generating dust.[1][3] Place the collected material into a suitable, labeled container for disposal.[3]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek immediate medical advice.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and immediately call a poison center or doctor.[1]
Waste Disposal Plan:
-
Containerization: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste at an approved waste disposal plant.[1] This should be done in accordance with all local, regional, and national regulations.
Safe Handling Workflow
The diagram below illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
